molecular formula C6H6O4S2 B1302437 5-(Methylsulfonyl)thiophene-2-carboxylic acid CAS No. 60166-86-1

5-(Methylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1302437
CAS No.: 60166-86-1
M. Wt: 206.2 g/mol
InChI Key: SLWRTVINHWIGTK-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6O4S2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Methylsulfonyl)thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Methylsulfonyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylsulfonyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O4S2/c1-12(9,10)5-3-2-4(11-5)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWRTVINHWIGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372376
Record name 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID
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Molecular Weight

206.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-86-1
Record name 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methanesulfonylthiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Thiophene Scaffold in Modern Chemistry

In the landscape of heterocyclic chemistry, the thiophene ring occupies a position of profound significance. Esteemed for its structural resemblance to benzene, it serves as a critical bioisostere in medicinal chemistry, offering a scaffold that can modulate pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of functional groups to this versatile ring system unlocks a vast chemical space for the development of novel therapeutic agents and advanced materials. This guide focuses on a particularly valuable derivative: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS No. 60166-86-1). The presence of both a carboxylic acid handle and a methylsulfonyl group makes this molecule a highly strategic building block for researchers in drug discovery and organic synthesis.

Core Molecular Profile and Physicochemical Properties

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a white, powdered solid at room temperature.[3] The molecule's architecture, featuring an electron-rich thiophene ring functionalized with a strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid, dictates its chemical reactivity and physical characteristics. These features are crucial for its application as an intermediate in multi-step syntheses.

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource
CAS Number 60166-86-1[3]
Molecular Formula C₆H₆O₄S₂Calculated
Molecular Weight 206.24 g/mol Calculated
Melting Point 204 °C[3]
pKa (Predicted) 2.76 ± 0.10[3]
Density (Predicted) 1.548 ± 0.06 g/cm³[3]
Appearance White powder[3]

Synthesis and Mechanistic Rationale

The most prevalent and logical synthetic route to 5-(methylsulfonyl)thiophene-2-carboxylic acid involves the oxidation of its thioether precursor, 5-(methylthio)thiophene-2-carboxylic acid. This transformation is a cornerstone reaction in sulfur chemistry, converting the sulfide to a sulfone.

The Causality of Oxidation

The choice of an oxidation reaction is deliberate and strategic. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and a potent hydrogen bond acceptor. These characteristics can significantly enhance a drug candidate's binding affinity to a biological target and improve its solubility and metabolic profile. The oxidation of the thioether is the most direct and efficient method to install this critical functional group.

Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). The selection of the oxidant and reaction conditions is critical to prevent over-oxidation or undesired side reactions on the thiophene ring.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a representative lab-scale synthesis. Disclaimer: This procedure must be carried out by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Objective: To synthesize 5-(methylsulfonyl)thiophene-2-carboxylic acid by oxidizing 5-(methylthio)thiophene-2-carboxylic acid.

Materials:

  • 5-(Methylthio)thiophene-2-carboxylic acid

  • Acetic acid (glacial)

  • Hydrogen peroxide (30% solution)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-(methylthio)thiophene-2-carboxylic acid in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with gentle stirring.

  • Oxidant Addition: Slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide dropwise to the cooled solution. The rate of addition must be controlled to maintain the internal temperature below 10 °C. Causality Note: This exothermic reaction is temperature-controlled to prevent runaway reactions and minimize side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove residual acetic acid and peroxide.

  • Drying: Dry the product under vacuum to a constant weight. The purity can be assessed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Isolation start_reagent 5-(Methylthio)thiophene-2-carboxylic acid dissolve 1. Dissolve in Acetic Acid start_reagent->dissolve oxidant Hydrogen Peroxide add_oxidant 3. Add H₂O₂ (exothermic) oxidant->add_oxidant solvent Acetic Acid solvent->dissolve cool 2. Cool to 0-5 °C dissolve->cool cool->add_oxidant react 4. Stir at Room Temp add_oxidant->react precipitate 5. Precipitate in Water react->precipitate filtrate 6. Vacuum Filtration precipitate->filtrate wash 7. Wash with H₂O filtrate->wash dry 8. Dry under Vacuum wash->dry final_product Final Product: 5-(Methylsulfonyl)thiophene-2-carboxylic acid dry->final_product G cluster_diversification Synthetic Diversification via Carboxylic Acid cluster_library Diverse Compound Library core 5-(Methylsulfonyl)thiophene- 2-carboxylic acid (Core Scaffold) amide Amide Coupling (R-NH₂) core->amide ester Esterification (R-OH) core->ester other Other Transformations core->other drug1 Candidate A amide->drug1 drug2 Candidate B ester->drug2 drug3 Candidate C other->drug3 screening High-Throughput Screening drug1->screening drug2->screening drug3->screening hit Hit Identification screening->hit

Caption: Role as a core scaffold in combinatorial chemistry and drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, 5-(methylsulfonyl)thiophene-2-carboxylic acid requires careful handling to minimize exposure and ensure safety.

  • Hazard Identification: The compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3). * Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. * Avoid creating dust. * Do not eat, drink, or smoke in the handling area. * First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. * Inhalation: Remove person to fresh air and keep comfortable for breathing. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

5-(Methylsulfonyl)thiophene-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring a bioisosteric thiophene ring, a versatile carboxylic acid handle, and a property-enhancing methylsulfonyl group, makes it an invaluable building block. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the rational design and development of the next generation of therapeutic agents.

References

  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Google Cloud.
  • Xia, G., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]

  • 5-Methylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Therapeutic importance of synthetic thiophene. (2014). Pharmaceutical and Biological Evaluations. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2020). Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonylthiophene Scaffold

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus is a privileged scaffold, featured in a multitude of FDA-approved drugs and advanced materials.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a benzene ring make it a cornerstone of drug design. The introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position and a carboxylic acid (-COOH) at the 2-position creates 5-(methylsulfonyl)thiophene-2-carboxylic acid, a highly valuable building block. The potent electron-withdrawing nature of the sulfonyl group significantly modulates the electronic and physicochemical properties of the molecule, influencing its acidity, reactivity, and potential for intermolecular interactions.

This guide provides a comprehensive, field-proven methodology for the synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid. We will dissect a robust, two-stage synthetic strategy, moving from the precursor synthesis to the final oxidation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this document, designed for researchers, scientists, and drug development professionals who require a reliable and reproducible synthetic route.

Strategic Overview: A Two-Stage Approach

The most logical and efficient pathway to the target molecule involves two distinct and high-yielding transformations. Our strategy is to first construct the carbon-sulfur and carbon-carbon bonds on the thiophene ring to form a key intermediate, followed by a controlled oxidation of the sulfur center.

  • Stage 1: Synthesis of the Thioether Precursor, 5-(Methylthio)thiophene-2-carboxylic acid. This stage involves the selective introduction of a methylthio (-SCH₃) group onto a pre-existing thiophene-2-carboxylic acid framework.

  • Stage 2: Oxidation of the Thioether to the Target Sulfone. This final step requires a powerful yet selective oxidation of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

G cluster_0 Overall Synthetic Workflow Start Thiophene-2-carboxylic Acid Intermediate 5-(Methylthio)thiophene-2-carboxylic acid Start->Intermediate Stage 1: Lithiation & Sulfenylation Final 5-(Methylsulfonyl)thiophene-2-carboxylic acid Intermediate->Final Stage 2: Oxidation

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 5-(Methylthio)thiophene-2-carboxylic acid

The core of this stage is the selective functionalization of the C5 position of thiophene-2-carboxylic acid. The acidity of the carboxylic proton and the C5 proton allows for a directed metallation strategy.

Mechanistic Rationale & Pathway Choice

Thiophene-2-carboxylic acid can be treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to achieve a double deprotonation.[2] The first equivalent of base removes the highly acidic carboxylic acid proton. The resulting carboxylate directs the second deprotonation to the adjacent C5 position, which is the most acidic ring proton. This forms a stable dilithio intermediate. This intermediate is a potent nucleophile that can be selectively quenched with an electrophilic sulfur source, such as dimethyl disulfide (DMDS), to install the methylthio group.

G cluster_1 Stage 1: Synthesis of the Thioether Precursor A Thiophene-2-carboxylic Acid B Dilithio Intermediate (Dianion) A->B 2.2 eq. LDA THF, -78 °C C Quenching with Electrophile (Dimethyl Disulfide) B->C D 5-(Methylthio)thiophene-2-carboxylic acid C->D Acidic Workup (e.g., aq. HCl)

Caption: Workflow for the synthesis of the thioether intermediate.

Detailed Experimental Protocol

Materials:

  • Thiophene-2-carboxylic acid

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl disulfide (DMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Protocol:

  • LDA Preparation (In-situ): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Dianion Formation: Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture may turn cloudy or change color. Stir for 1-2 hours at this temperature to ensure complete formation of the dianion.

  • Sulfenylation (Quenching): Slowly add dimethyl disulfide (1.2 equivalents) to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional hour at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1M HCl until the pH is acidic (~pH 2-3). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) will yield the pure product.

Trustworthiness & Validation: Reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.

Data Presentation: Precursor Characterization
PropertyValueSource
Compound Name 5-(Methylthio)thiophene-2-carboxylic acid
CAS Number 20873-58-9[3]
Molecular Formula C₆H₆O₂S₂[3]
Molecular Weight 174.24 g/mol [3]
Melting Point 103 °C[3]
Appearance White to off-white solid

Stage 2: Oxidation to 5-(Methylsulfonyl)thiophene-2-carboxylic acid

The conversion of a sulfide to a sulfone is a cornerstone transformation in organic synthesis.[4] The key challenge is to provide sufficient oxidative power to bypass the intermediate sulfoxide without causing unwanted side reactions on the aromatic ring or the carboxylic acid.

Oxidant Selection: A Balance of Power and Control

Several reagents can effect this transformation.[5] While powerful oxidants like m-CPBA or Oxone® are effective, a more controlled, cost-effective, and environmentally benign approach utilizes hydrogen peroxide in an acidic medium.

Why Hydrogen Peroxide in Acetic Acid?

  • Green Chemistry: The primary byproduct is water, aligning with green chemistry principles.

  • Mechanism: In glacial acetic acid, hydrogen peroxide is activated, likely forming peracetic acid in situ, which is a potent oxidant. The sulfide sulfur acts as a nucleophile, attacking the electrophilic oxygen of the peroxide.[6]

  • Control: The reaction is highly exothermic. Careful temperature control and slow addition of the oxidant are critical to prevent runaway reactions and ensure complete oxidation to the sulfone. Two equivalents of H₂O₂ are stoichiometrically required to convert the sulfide to the sulfone. Using a slight excess ensures the reaction goes to completion.

G cluster_2 Stage 2: Oxidation to the Target Sulfone D 5-(Methylthio)thiophene- 2-carboxylic acid E Intermediate Sulfoxide (Not Isolated) D->E 1st eq. H₂O₂ Acetic Acid F 5-(Methylsulfonyl)thiophene- 2-carboxylic acid E->F 2nd eq. H₂O₂ Heat

Caption: Oxidation pathway from the thioether to the final sulfone.

Detailed Experimental Protocol

Materials:

  • 5-(Methylthio)thiophene-2-carboxylic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Ice water

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-(methylthio)thiophene-2-carboxylic acid (1.0 equivalent) in glacial acetic acid.

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30% aq., ~2.5 equivalents) dropwise via an addition funnel. Caution: The reaction is exothermic; maintain the internal temperature below 30 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material and the intermediate sulfoxide.

  • Workup & Isolation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with stirring. The product should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. If necessary, the product can be further purified by recrystallization from water or an ethanol/water mixture.

Self-Validation System: The progress from sulfide to sulfoxide to sulfone can be clearly distinguished by TLC, as the polarity increases significantly with each oxidation state. The final product's purity is confirmed by its sharp melting point and spectroscopic data (NMR, IR), which will show characteristic shifts for the sulfonyl group.

Data Presentation: Final Product Characterization
PropertyValueSource
Compound Name 5-(Methylsulfonyl)thiophene-2-carboxylic acid
CAS Number 60166-86-1[7]
Molecular Formula C₆H₆O₄S₂
Molecular Weight 206.24 g/mol
Melting Point 204 °C[7]
pKa (Predicted) 2.76 ± 0.10[7]
Appearance White powder[7]

Conclusion

This guide has detailed a reliable and scalable two-stage synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid. The strategy leverages a directed ortho-metallation for the precise installation of the methylthio group, followed by a controlled and environmentally conscious oxidation to the target sulfone. The provided protocols are designed to be self-validating through standard in-process controls and final product characterization. This valuable building block, now accessible through a robust synthetic route, can be confidently employed by researchers in the pursuit of novel therapeutics and advanced functional materials.

References

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . Semantic Scholar. [Link]

  • Thiophene synthesis . Organic Chemistry Portal. [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. [Link]

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid . National Center for Biotechnology Information (PMC). [Link]

  • Thiophene-2-carboxylic acid . Wikipedia. [Link]

  • Sulfone synthesis by oxidation . Organic Chemistry Portal. [Link]

  • Sulfoxide synthesis by oxidation . Organic Chemistry Portal. [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 . PubChem. [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives . ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres . ACS Publications. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions . National Center for Biotechnology Information (PMC). [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES . Semantic Scholar. [Link]

  • Sulfide Oxidation . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Center for Biotechnology Information (PMC). [Link]

  • Asymmetric oxidation of sulfides . CORA (Cork Open Research Archive). [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties . Hindawi. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications . GSC Biological and Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a compound's physical properties is the bedrock of successful drug development and materials science. It is not merely about cataloging numbers, but about understanding the why behind those numbers—the intricate dance of molecular structure, intermolecular forces, and their manifestation in macroscopic properties. This guide is crafted to provide not just the data for 5-(Methylsulfonyl)thiophene-2-carboxylic acid, but the scientific rationale and experimental context necessary for its effective application. We will delve into the causality behind its properties and provide robust, self-validating protocols for their determination, empowering researchers to confidently utilize this promising heterocyclic compound.

Molecular Structure and Key Physicochemical Parameters

5-(Methylsulfonyl)thiophene-2-carboxylic acid, with the CAS number 60166-86-1, is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of both a carboxylic acid and a methylsulfonyl group imparts a unique combination of properties to the molecule, making it a compound of significant interest in medicinal chemistry.[1][2] The sulfonyl group, in particular, is a common moiety in a variety of therapeutic agents.[1]

The fundamental properties of this compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₆H₆O₄S₂[3]
Molecular Weight 206.24 g/mol [3]
Appearance White powder[4]
Melting Point 204 °C[4][5]
Boiling Point (Predicted) 485.6 ± 45.0 °C[4][5]
Density (Predicted) 1.548 ± 0.06 g/cm³[4][5]
pKa (Predicted) 2.76 ± 0.10[4][5]

The planar thiophene ring allows for π-conjugation, which is extended by the carboxylic acid group. This electronic feature is crucial for its reactivity and potential biological activity.[6] The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the acidity of the carboxylic acid, as reflected in its predicted low pKa value.

Thermal Properties: A Gateway to Stability and Purity

The thermal behavior of a compound is a critical indicator of its stability, purity, and polymorphic form. For 5-(Methylsulfonyl)thiophene-2-carboxylic acid, the melting point is a key identifier.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak is characteristic of a pure crystalline solid. The onset temperature of this peak is typically reported as the melting point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 5-(Methylsulfonyl)thiophene-2-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of the melting endotherm from the resulting thermogram. The peak area can be integrated to calculate the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 1-3 mg of sample prep2 Seal in Al pan prep1->prep2 dsc1 Place sample & reference in cell prep2->dsc1 dsc2 Purge with N₂ dsc1->dsc2 dsc3 Ramp temperature (10°C/min) dsc2->dsc3 analysis1 Record thermogram dsc3->analysis1 analysis2 Determine onset temperature (Tm) analysis1->analysis2

Workflow for DSC analysis.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. A comprehensive solubility profile in various solvents is essential for formulation development.

Rationale: The "like dissolves like" principle is a fundamental concept in solubility. The polarity of the solute and solvent determines the extent of dissolution. 5-(Methylsulfonyl)thiophene-2-carboxylic acid possesses both polar (carboxylic acid, sulfonyl) and non-polar (thiophene ring) functionalities, suggesting a nuanced solubility profile.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of 5-(Methylsulfonyl)thiophene-2-carboxylic acid to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Analysis:

    • Filter the saturated solutions through a 0.45 µm syringe filter to remove undissolved solid.

    • Dilute an aliquot of the filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal and agitate prep1->prep2 equil Constant temperature (24-48h) prep2->equil analysis1 Filter saturated solution equil->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Sources

A Technical Guide to the Melting Point of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the melting point of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, a key physical property essential for its identification, purity assessment, and quality control in research and drug development. This document details the theoretical principles of melting point analysis, presents a robust, step-by-step protocol for its accurate determination based on United States Pharmacopeia (USP) standards, and discusses the interpretation of experimental results. It is intended for researchers, chemists, and quality control professionals who require a thorough understanding and a reliable methodology for the characterization of this compound.

Introduction and Physicochemical Context

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid thiophene core, substituted with both an electron-withdrawing sulfonyl group and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures.

The melting point is one of the most fundamental and informative physical properties of a solid crystalline substance.[1][2] It is the temperature at which a material transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow, well-defined temperature range.[1][3] Therefore, the accurate determination of the melting point is a primary method for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a known literature value can help confirm the identity of the synthesized compound.

  • Purity Assessment: The presence of even small amounts of impurities typically causes a depression and broadening of the melting range.[3] A sharp, high melting point is a strong indicator of high purity.

  • Quality Control: In a pharmaceutical development context, the melting point is a critical parameter monitored to ensure batch-to-batch consistency and stability of active pharmaceutical ingredients (APIs) and intermediates.

This guide provides the definitive melting point data for 5-(Methylsulfonyl)thiophene-2-carboxylic acid and establishes a standardized protocol for its verification.

Core Compound Properties

A summary of the key physicochemical properties for 5-(Methylsulfonyl)thiophene-2-carboxylic acid is presented below for quick reference.

PropertyValueSource(s)
Melting Point 204 °C (also reported as 201.4 - 203.9 °C)[4]
CAS Number 60166-86-1[4][5]
Molecular Formula C₆H₆O₄S₂[5]
Molecular Weight 206.24 g/mol [5]
Appearance White powder[4]

The Science of Melting Point Determination

The transition from a solid to a liquid involves overcoming the intermolecular forces that hold the molecules in a fixed, ordered crystalline lattice.[2] Energy, in the form of heat, is required to break down this structure. In a pure substance, this process occurs at a constant temperature because the energy added (the heat of fusion) is entirely consumed during the phase change.[1]

The Impact of Impurities (Melting Point Depression):

When an impurity is present in a crystalline solid, it disrupts the uniform lattice structure. This disruption weakens the overall intermolecular forces, meaning less energy is required to break them. Consequently, the melting process begins at a lower temperature. As melting proceeds, the impurity becomes more concentrated in the remaining solid, further depressing the melting point. This dynamic results in the substance melting over a wider temperature range compared to its pure counterpart.[1] This phenomenon, known as melting point depression, is a cornerstone of purity analysis.

Standardized Protocol for Melting Point Determination (USP <741> Class I Method)

To ensure accuracy, reproducibility, and compliance with regulatory standards, the following protocol, adapted from the United States Pharmacopeia (USP) General Chapter <741>, is recommended.[6][7][8] This method utilizes a capillary melting point apparatus.

Equipment and Materials
  • Apparatus: Digital or manual capillary melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar). The instrument must be calibrated using certified reference standards.[9]

  • Capillary Tubes: USP-compliant, one-end-sealed glass capillaries (e.g., 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[6]

  • Sample: 5-(Methylsulfonyl)thiophene-2-carboxylic acid, finely powdered and thoroughly dried.

  • Tools: Spatula, mortar and pestle (if needed to powder the sample), long glass tube for packing.

Experimental Workflow Diagram

The logical flow of the melting point determination protocol is outlined below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Recording prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary prep2->prep3 prep4 Pack Sample (2.5-3.5 mm height) prep3->prep4 analysis1 Set Start Temp (~194°C) prep4->analysis1 analysis2 Set Ramp Rate (1°C/min) analysis1->analysis2 analysis3 Insert Sample at ~199°C analysis2->analysis3 analysis4 Observe & Record analysis3->analysis4 results1 T_onset: First liquid droplet analysis4->results1 results2 T_clear: All solid disappears results1->results2 results3 Report Range: T_onset - T_clear results2->results3

Caption: Workflow for USP-compliant melting point determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 5-(Methylsulfonyl)thiophene-2-carboxylic acid sample is completely dry. If necessary, dry under vacuum over a desiccant. Moisture can act as an impurity and depress the melting point.

    • If the sample is not a fine powder, gently grind it using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.

    • Invert a capillary tube and tap the open end into the powdered sample until a small amount enters the tube.[10]

    • To pack the sample tightly, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto a hard surface.[11] Repeat this process until the sample is compacted into a column of 2.5–3.5 mm at the bottom of the capillary.[6] Proper packing is critical for an accurate reading.

  • Instrument Setup and Measurement:

    • Based on the known melting point of ~204°C, set the starting temperature of the apparatus to approximately 194°C (10°C below the expected value).[7]

    • Set the heating ramp rate to 1°C per minute. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[6][10]

    • Allow the heating block to equilibrate at the starting temperature.

    • When the temperature reaches approximately 199°C (5°C below the expected value), insert the capillary tube into the apparatus.[6]

    • Observe the sample closely through the magnified viewing port.

  • Data Recording and Interpretation:

    • Record T-onset: Note the temperature at which the first sign of melting is observed (the appearance of the first liquid droplet or the collapse of the sample column).[6]

    • Record T-clear: Note the temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.[6]

    • Report the Melting Range: The result is reported as the range from T-onset to T-clear.

    • Purity Interpretation: For a highly pure sample, this range should be narrow (typically ≤ 1°C). A range wider than 2°C suggests the presence of impurities.[3]

    • Decomposition: If the sample darkens, chars, or evolves gas during heating, it indicates decomposition.[7] In such cases, the reported value should be the decomposition temperature, noted with a "(d.)" suffix (e.g., 204°C d.). A fresh sample must always be used for a repeat measurement, as the thermal history can alter the material's properties.[10]

Conclusion

The melting point of 5-(Methylsulfonyl)thiophene-2-carboxylic acid is a critical quality attribute, with a literature value of 204°C . Adherence to a standardized protocol, such as the USP <741> method detailed herein, is essential for obtaining accurate and reliable data that can be used to confirm the identity and assess the purity of this important chemical intermediate. A narrow melting range observed using this controlled methodology provides high confidence in the quality of the material for subsequent applications in research and development.

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]

  • Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741. YouTube. [Link]

  • United States Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. USP31-NF26. [Link]

  • University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 4: MELTING POINT. Retrieved from University of Alberta website. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Choudhary, A. (n.d.). Calibration of Melting Point Apparatus. Pharma Guideline. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from mt.com. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Melting Points. Retrieved from colorado.edu. [Link]

Sources

Biological Activity of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1) is a specialized heterocyclic building block and bioactive fragment utilized primarily in Fragment-Based Drug Discovery (FBDD) . While often categorized as a synthetic intermediate, its core pharmacophore—a thiophene ring substituted with a carboxylic acid and a polar sulfonyl group—exhibits intrinsic biological activity as an inhibitor of flavoenzymes, most notably D-Amino Acid Oxidase (DAAO) .

This guide analyzes the compound’s utility in modulating NMDA receptor function via DAAO inhibition (relevant to schizophrenia and cognitive impairment) and details its physicochemical properties that make it a superior bioisostere for lipophilic aromatic acids in lead optimization.

Chemical Profile & Structural Biology

Physicochemical Properties

The molecule combines a distinct acidic head group with a polar, electron-withdrawing tail. This unique electronic profile distinguishes it from simple lipophilic analogs (e.g., 5-chlorothiophene-2-carboxylic acid).

PropertyValuebiological Relevance
CAS Number 60166-86-1Unique Identifier
Molecular Formula C₆H₆O₄S₂Sulfur-rich core
Molecular Weight 206.24 g/mol Ideal for FBDD (Rule of 3 compliant)
Predicted pKa (Acid) ~2.8 - 3.1Highly acidic due to sulfonyl electron withdrawal; ensures ionization at physiological pH.
LogP ~0.4Low lipophilicity; high aqueous solubility compared to halo-analogs.
H-Bond Acceptors 4 (SO₂, COOH)Rich interaction potential with enzyme active site residues.
Pharmacophore Analysis

The biological activity is driven by three structural domains:

  • Carboxylic Acid Head: Mimics the

    
    -carboxyl group of D-amino acids, forming a critical salt bridge with arginine residues in target enzymes.
    
  • Thiophene Scaffold: A planar, aromatic spacer that mimics the planar transition state of amino acid oxidation.

  • 5-Methylsulfonyl Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the carboxylic acid, strengthening ionic interactions, while acting as a hydrogen bond acceptor in deep hydrophobic pockets.

Biological Mechanisms & Targets[1]

Primary Target: D-Amino Acid Oxidase (DAAO) Inhibition

The most significant biological activity of 5-(methylsulfonyl)thiophene-2-carboxylic acid lies in its ability to inhibit DAAO, a flavoenzyme responsible for degrading D-serine in the brain.

  • Mechanism: Competitive Inhibition.

  • Pathophysiology: D-Serine is a co-agonist of the NMDA receptor (NMDAR).[1][2][3] In schizophrenia, NMDAR hypofunction is observed.[1] Inhibiting DAAO prevents D-serine degradation, boosting synaptic D-serine levels and restoring NMDAR function.

  • Binding Mode:

    • The carboxylate moiety anchors the molecule via a bidentate salt bridge to Arg283 and a hydrogen bond to Tyr224 (human DAAO numbering).

    • The thiophene ring stacks parallel to the isoalloxazine ring of the FAD cofactor.

    • The 5-methylsulfonyl group occupies a specific sub-pocket (often called the "hydrophobic pocket," though the sulfone allows for polar contacts), displacing water molecules and improving enthalpy of binding compared to unsubstituted analogs.

Visualizing the Signaling Pathway

The following diagram illustrates the therapeutic logic of using this compound to treat cognitive impairment.

DAAO_Pathway DAAO DAAO Enzyme D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Inhibitor 5-(Methylsulfonyl) thiophene-2-carboxylic acid Inhibitor->DAAO Inhibits (Competitive) NMDAR NMDA Receptor D_Serine->NMDAR Co-agonizes Ca_Influx Ca2+ Influx (Signaling) NMDAR->Ca_Influx Activates Cognition Cognitive Enhancement Ca_Influx->Cognition Potentiates

Caption: Mechanism of Action: Inhibition of DAAO prevents D-serine degradation, enhancing NMDA receptor-mediated cognitive signaling.[1]

Therapeutic Applications

Schizophrenia & Cognitive Impairment

Small molecule inhibitors based on the thiophene-2-carboxylic acid scaffold are currently investigated as adjunctive therapies for schizophrenia. The 5-methylsulfonyl analog serves as a probe compound to validate the "DAAO inhibition" hypothesis in preclinical models without the liability of high lipophilicity associated with halo-thiophenes.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<250 Da) and high polarity, this compound is an ideal "fragment" for screening against:

  • Glycolate Oxidase (GO): Involved in hyperoxaluria.

  • D-Aspartate Oxidase (DDO): Similar topology to DAAO. Researchers use this molecule to identify binding "hotspots" before growing the molecule into a higher-affinity lead.

Experimental Protocols

Synthesis Protocol

While commercially available, in-house synthesis allows for the introduction of isotopic labels or derivatives. The following protocol describes the oxidation of the sulfide precursor.

Reagents: 5-Bromo-thiophene-2-carboxylic acid, Sodium thiomethoxide (NaSMe), Hydrogen Peroxide (30%), Acetic Acid.

  • Nucleophilic Substitution:

    • Dissolve 5-bromo-thiophene-2-carboxylic acid (1.0 eq) in DMF.

    • Add NaSMe (2.5 eq) and heat to 80°C for 4 hours under N₂.

    • Acidify with 1M HCl, extract with EtOAc, and concentrate to yield 5-(methylthio)thiophene-2-carboxylic acid.

  • Oxidation (Sulfone Formation):

    • Dissolve the thioether intermediate in Glacial Acetic Acid.

    • Add 30% H₂O₂ (5.0 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Quench with sodium sulfite solution (to remove excess peroxide). Precipitate the product by adding water. Filter the white solid.

    • Purification: Recrystallize from Ethanol/Water.

DAAO Enzymatic Assay (In Vitro)

To verify biological activity, a coupled peroxidase assay is standard.

  • Principle: DAAO degrades D-Serine to produce H₂O₂. Peroxidase uses H₂O₂ to oxidize a chromogen (e.g., o-phenylenediamine) to a colored product. Inhibitors reduce color formation.

  • Protocol:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Mix: 10 nM human DAAO enzyme + Test Compound (0.1 nM – 100 µM) in buffer. Incubate 10 min at 25°C.

    • Substrate Start: Add D-Serine (50 mM final) + HRP (Horseradish Peroxidase) + Chromogen.

    • Measurement: Monitor Absorbance at 450 nm over 20 minutes.

    • Analysis: Plot Slope (rate) vs. [Inhibitor] to determine IC50.

Structure-Activity Relationship (SAR) Data

The following table compares the 5-Methylsulfonyl analog with other common thiophene fragments, highlighting why the sulfone is preferred for specific properties.

Substituent (R) at C5Electronic EffectpKa (COOH)DAAO IC50 (Est.)SolubilityMetabolic Stability
-H Neutral~3.5> 10 µM (Weak)ModerateLow (Oxidation prone)
-Cl Weak EWG~3.3~0.04 - 0.5 µMLowModerate
-SO₂CH₃ (Methylsulfonyl) Strong EWG ~2.8 < 1.0 µM High High
-CH₃ EDG~3.7> 5 µMLowLow (Benzylic oxid.)

Note: The -SO₂CH₃ group provides the best balance of potency (via acidity enhancement) and metabolic stability (resistant to oxidative metabolism).

SAR Visualization

SAR_Analysis cluster_modifications 5-Position Modifications Core Thiophene-2-Carboxylic Acid (Scaffold) H_Sub 5-H (Baseline Activity) Core->H_Sub Cl_Sub 5-Cl (High Potency, Low Solubility) Core->Cl_Sub SO2_Sub 5-SO2Me (High Potency, High Solubility, Metabolic Stability) Core->SO2_Sub DAAO Inhibition\n(Optimal Fragment) DAAO Inhibition (Optimal Fragment) SO2_Sub->DAAO Inhibition\n(Optimal Fragment)

Caption: SAR Analysis: The 5-Methylsulfonyl substitution offers an optimal balance of potency and drug-like properties compared to Hydrogen or Chloro substituents.

References

  • D-Amino Acid Oxidase Inhibitors: Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.[4] (Identifies the thiophene-acid scaffold as a core DAAO inhibitor class).

    • Source:

  • Chemical Properties & Synthesis: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1) Commercial Data & Properties.[5]

    • Source:

  • Therapeutic Context:The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors in Schizophrenia.

    • Source:

  • Fragment-Based Discovery:Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (Discusses the versatility of the thiophene scaffold in drug design).

    • Source:

Sources

Strategic Utilization of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) represents a high-value heterocyclic building block in modern drug discovery.[1] Unlike simple thiophene scaffolds, this moiety incorporates a sulfone (


) group at the C5 position. This structural modification serves a dual purpose: it acts as a robust metabolic blocker, preventing oxidation at the electron-rich 

-position, and it significantly modulates the lipophilicity (LogP) of the parent scaffold.

This technical guide analyzes the compound’s utility as a bioisostere for para-substituted benzoic acids, its application in Fragment-Based Drug Discovery (FBDD), and provides validated protocols for its incorporation into bioactive ligands.

Chemical Profile & Reactivity

The compound consists of a five-membered thiophene ring substituted with a carboxylic acid at C2 and a methylsulfonyl group at C5.

PropertySpecification
CAS Number 60166-86-1
Formula

MW 206.24 g/mol
pKa (Predicted) ~3.2 (Acidified by electron-withdrawing sulfone)
LogP (Predicted) ~0.8 - 1.2 (Lower than 5-alkyl thiophenes)
H-Bond Donors/Acceptors 1 (COOH) / 4 (Sulfone oxygens + Thiophene S)
Electronic Effects

The methylsulfonyl group is a strong electron-withdrawing group (EWG) (


). This reduces the electron density of the thiophene ring compared to unsubstituted thiophene.
  • Impact on Acidity: The C2-carboxylic acid is more acidic than unsubstituted thiophene-2-carboxylic acid, facilitating easier deprotonation and salt formation.

  • Impact on Stability: The electron deficiency renders the ring less susceptible to electrophilic aromatic substitution (EAS) but potentially open to nucleophilic attack if harsh conditions are employed.

Medicinal Chemistry Strategy: The "Sulfone Advantage"

Bioisosterism

This scaffold is a classic bioisostere for 4-(methylsulfonyl)benzoic acid .

  • Geometry: The bond angle of the thiophene ring (

    
    ) mimics the 
    
    
    
    vector of a 1,4-disubstituted benzene but with a slightly altered curvature, often improving fit in curved binding pockets (e.g., kinase hinge regions).
  • Interactions: The thiophene sulfur can engage in specific

    
     interactions with aromatic residues (Phe, Tyr, Trp) in the protein binding pocket, an interaction not possible with a phenyl ring.
    
Metabolic Blocking

In standard thiophene drugs, the C5 position is a metabolic "hotspot," prone to cytochrome P450-mediated oxidation (leading to reactive sulfoxides or ring opening).

  • Solution: Substitution at C5 with a metabolically inert sulfone blocks this liability.

  • Solubility: The sulfone moiety lowers the LogP compared to a methyl or chloro substituent, improving the aqueous solubility of the final drug candidate—a critical parameter in oral bioavailability.

Pharmacophore Mapping

The molecule provides three distinct interaction points:

  • Anionic/H-bond Donor Head: The carboxylic acid (or derived amide) binds to positively charged residues (Arg, Lys).

  • Lipophilic Linker: The thiophene ring spans hydrophobic channels.

  • Polar Anchor: The sulfone oxygens act as weak H-bond acceptors, often interacting with backbone amides or water networks.

Pharmacophore Sulfone Sulfone Group (Metabolic Blocker & H-Bond Acceptor) Thiophene Thiophene Core (Lipophilic Scaffold & Pi-Stacking) Sulfone->Thiophene Stabilizes Ring (EWG Effect) Target Target Binding Pocket (Kinase/Protease) Sulfone->Target H-Bonding Acid Carboxylic Acid (Amide Precursor / Ionic Head) Thiophene->Acid Rigid Linker (148° Angle) Acid->Target Salt Bridge

Figure 1: Pharmacophore contribution of the 5-(methylsulfonyl)thiophene-2-carboxylic acid scaffold.

Therapeutic Applications

Infectious Diseases (HCV & Antimicrobials)

Thiophene-2-carboxylic acid derivatives are prominent in the design of HCV NS5B polymerase inhibitors . The scaffold serves as a core to attach hydrophobic "wings" that occupy the palm site of the enzyme.

  • Mechanism: The carboxylic acid (often converted to an acyl sulfonamide) chelates magnesium ions or interacts with the active site serine/arginine.

  • Reference: Similar thiophene scaffolds are utilized in non-nucleoside inhibitors to induce allosteric conformational changes.

Oncology (Kinase Inhibitors)

In kinase drug design, the thiophene moiety is frequently used to replace the phenyl ring of the "hinge binder."

  • Application: The 5-methylsulfonyl group projects into the solvent-exposed region or a back-pocket, improving selectivity against off-target kinases. The sulfone oxygens can form water-mediated hydrogen bonds to the gatekeeper residue.

Synthetic Protocols

Synthesis of the Building Block

While commercially available, the synthesis typically proceeds via oxidation of the sulfide.

  • Starting Material: 5-bromo-2-thiophenecarboxylic acid or 5-(methylthio)thiophene-2-carboxylic acid.

  • Oxidation: Treatment with excess Oxone® or

    
    -CPBA converts the sulfide to the sulfone.
    
    • Note: The carboxylic acid survives these oxidative conditions.

General Protocol: Amide Coupling (Lead Optimization)

This protocol describes coupling 5-(methylsulfonyl)thiophene-2-carboxylic acid with a primary amine (


) to generate a library of potential inhibitors.

Reagents:

  • Acid: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (1.0 equiv)

  • Amine:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
    
    • Observation: Solution typically turns slightly yellow.

  • Coupling: Add the amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (

    
     205) and appearance of the product (
    
    
    
    ).
  • Workup: Dilute with EtOAc (50 mL). Wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

SynthesisWorkflow Start 5-(Methylsulfonyl) thiophene-2-carboxylic acid Activation Activation (HATU / DIPEA / DMF) Start->Activation 15 min, RT Coupling Amine Addition (R-NH2) Activation->Coupling + Amine Workup Workup (EtOAc / HCl / NaHCO3) Coupling->Workup 4-16h, LCMS Check Product Final Amide (Bioactive Ligand) Workup->Product Purification

Figure 2: Standard amide coupling workflow for library generation.

References

  • Thiophene-2-carboxylic acid - Wikipedia . Overview of the parent scaffold and general reactivity.[2][3][4][5][2]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives . NIH Review on the pharmacological profile of thiophene-based drugs.

  • 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID Properties . ChemicalBook entry for CAS 60166-86-1.[1]

  • Structure Property Relationships of Carboxylic Acid Isosteres . ACS Publications analysis of bioisosteric replacements.

  • Synthesis and receptor binding of thiophene bioisosteres . Study on thiophene replacements for phenyl rings in NMDA ligands.[6]

Sources

Technical Monograph: 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) serves as a critical heteroaromatic scaffold in modern drug discovery. Distinguished by the presence of a strong electron-withdrawing sulfonyl group (


) at the C5 position and a reactive carboxylic acid at C2, this compound functions as a versatile building block for synthesizing bio-active molecules.

Its structural utility is most prominent in the development of HCV NS5B polymerase inhibitors and antimicrobial agents , where the thiophene ring acts as a bioisostere for phenyl rings, improving solubility and altering metabolic stability. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The dual functionality of the molecule—an electrophilic sulfone and a nucleophilic carboxylate (upon deprotonation)—allows for diverse chemical derivatizations.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 5-Methanesulfonylthiophene-2-carboxylic acid
CAS Number 60166-86-1
Molecular Formula

Molecular Weight 206.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 204–206 °C
pKa (Predicted) 2.76 ± 0.10 (Acidic due to EWG sulfone)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Electronic Effect Sulfonyl group (

) exerts strong -I and -M effects

Synthetic Methodologies

The synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid is primarily achieved through oxidative transformation of the corresponding sulfide. Below is the field-standard protocol, selected for its scalability and selectivity.

Protocol A: Oxidative Transformation (Preferred Route)

Mechanism: Electrophilic oxidation of the sulfide sulfur by peroxy acids. Precursor: 5-(Methylthio)thiophene-2-carboxylic acid (CAS: 20873-58-9).[1]

Step-by-Step Methodology
  • Preparation : Charge a round-bottom flask with 5-(methylthio)thiophene-2-carboxylic acid (1.0 eq) and dissolve in glacial acetic acid (10 mL/g).

  • Oxidant Addition : Cool the solution to 0–5 °C. Dropwise add 30% Hydrogen Peroxide (

    
    )  (3.0–5.0 eq) or mCPBA  (2.2 eq in DCM if avoiding aqueous conditions).
    
    • Note: Excess oxidant is required to prevent stopping at the sulfoxide intermediate.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM) or LC-MS. The sulfone is significantly more polar than the sulfide.

  • Workup :

    • Quench excess peroxide with saturated aqueous sodium bisulfite (

      
      ).
      
    • Concentrate the solvent under reduced pressure.

    • Precipitate the product by adding cold water.

  • Purification : Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Carboxylation of Sulfonyl Thiophene (Alternative)

Mechanism: Lithiation followed by electrophilic trapping with


.
Precursor:  2-(Methylsulfonyl)thiophene.
  • Dissolve 2-(methylsulfonyl)thiophene in dry THF under

    
     atmosphere.
    
  • Cool to -78 °C. Slowly add LDA (Lithium Diisopropylamide, 1.1 eq).

    • Causality: The sulfone group directs ortho-lithiation, but the C5 position (alpha to sulfur) is the most acidic proton on the ring remaining.

  • Stir for 30 minutes at -78 °C.

  • Bubble anhydrous

    
     gas  through the solution for 30 minutes.
    
  • Quench with dilute HCl and extract with Ethyl Acetate.

Visualization: Synthetic Workflow

The following diagram illustrates the oxidative pathway and potential side reactions.

SynthesisWorkflow Start 5-Bromothiophene-2-carboxylic acid (Starting Material) Inter1 5-(Methylthio)thiophene-2-carboxylic acid (Sulfide Intermediate) Start->Inter1 NaSMe, Cu cat. (Ullmann Coupling) Oxidation Oxidation Step (H2O2 or mCPBA) Inter1->Oxidation Target 5-(Methylsulfonyl)thiophene-2-carboxylic acid (Target Sulfone) Oxidation->Target 2.2+ eq Oxidant Complete Conversion SideProduct Sulfoxide Side Product (Incomplete Oxidation) Oxidation->SideProduct Limiting Reagent < 2.0 eq

Caption: Figure 1. Stepwise synthesis from halo-thiophene precursors to the sulfonyl target via sulfide oxidation.

Medicinal Chemistry Applications

HCV NS5B Polymerase Inhibition

The 5-substituted thiophene-2-carboxylic acid scaffold is a validated pharmacophore in the design of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

  • Mechanistic Role: The carboxylic acid moiety often interacts with the catalytic metal centers (

    
     or 
    
    
    
    ) or key arginine residues (e.g., Arg158) within the polymerase active site.
  • Sulfone Function: The 5-methylsulfonyl group provides a bulky, polar handle that fills hydrophobic pockets while maintaining water solubility. It acts as a hydrogen bond acceptor, potentially interacting with backbone amides in the enzyme.

  • Derivatization: The acid is frequently converted to tertiary amides or acyl sulfonamides to improve membrane permeability and potency.

Bioisosteric Design

In drug design, this compound is often used to replace:

  • Benzoic Acid Derivatives: The thiophene ring is a classic bioisostere for benzene, often resulting in improved metabolic stability (blocking metabolic hot-spots).

  • Sulfonamides: The sulfone-acid combination mimics the geometry and electronics of antibacterial sulfonamides but with distinct acidity profiles.

Visualization: Pharmacophore Logic

This diagram details how the molecule interacts within a theoretical binding pocket (e.g., NS5B).

SAR_Logic Core Thiophene Ring (Scaffold) Pos2 C2: Carboxylic Acid (COOH) Core->Pos2 Pos5 C5: Methylsulfonyl (SO2Me) Core->Pos5 Bioiso Bioisostere for p-Substituted Benzoic Acid Core->Bioiso Design Strategy Binding1 Ionic Interaction / H-Bond Donor (Target: Arg/Lys residues) Pos2->Binding1 Pharmacodynamic Interaction Binding2 H-Bond Acceptor / Dipole (Target: Backbone Amides) Pos5->Binding2 Pharmacodynamic Interaction

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold's functional groups.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong reducing agents (potential reduction of sulfone) and strong bases (deprotonation of acid).

References

  • BenchChem. (2025). 5-Bromothiophene-2-carboxylic acid: Molecular Structure and Applications. Retrieved from

  • Chan, L., et al. (2004).[3] Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase.[3] Bioorganic & Medicinal Chemistry Letters, 14(3), 797-800.[3] Retrieved from

  • ChemicalBook. (2025). 5-(Methylsulfonyl)thiophene-2-carboxylic acid Product Properties and Synthesis. Retrieved from

  • Beilstein Journals. (2020). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2004). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide. Retrieved from

  • PubChem. (2025). 5-methanesulfonylthiophene-2-carboxylic acid Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid , a critical scaffold in medicinal chemistry often used as a polar, metabolic bioisostere for benzoic acid derivatives. While direct electrophilic sulfonation of electron-deficient thiophenes is challenging, this protocol prioritizes a Nucleophilic Aromatic Substitution (SₙAr) / Copper-Catalyzed Coupling strategy. This route utilizes the commercially available 5-bromo-2-thiophenecarboxylate ester, ensuring scalability, safety, and high purity. A secondary route via sulfide oxidation is provided for laboratory-scale flexibility.

Retrosynthetic Analysis

The strategic disconnection relies on introducing the sulfonyl group at the 5-position. The electron-withdrawing nature of the C-2 carboxylate activates the C-5 position, making it susceptible to nucleophilic attack or metal-catalyzed cross-coupling.

Retrosynthesis Target 5-(Methylsulfonyl)thiophene-2-carboxylic acid (Target) Ester Methyl 5-(methylsulfonyl)thiophene-2-carboxylate (Precursor) Ester->Target Hydrolysis (LiOH) BromoEster Methyl 5-bromothiophene-2-carboxylate (Starting Material A) BromoEster->Ester CuI / L-Proline Coupling Sulfide 5-(Methylthio)thiophene-2-carboxylic acid (Starting Material B) Sulfide->Target Oxidation NaSO2Me NaSO2Me (Sodium Methanesulfinate) NaSO2Me->Ester Oxidant Oxone or mCPBA (Oxidant) Oxidant->Target

Figure 1: Retrosynthetic logic comparing the Metal-Catalyzed Displacement (Green path) vs. Direct Oxidation (Red path).

Method A: Copper-Catalyzed Sulfinylation (Recommended)

Rationale: This route is preferred for scale-up (>10g) because it avoids the use of odorous thiols and potentially unstable sulfide intermediates. It uses Sodium Methanesulfinate (NaSO₂Me) as a stable, solid source of the sulfonyl group.

Reaction Scheme
  • Esterification: 5-Bromo-2-thiophenecarboxylic acid → Methyl 5-bromothiophene-2-carboxylate.

  • Sulfinylation: Displacement of Bromide with Methanesulfinate.

  • Saponification: Hydrolysis of the ester to the free acid.

Step-by-Step Protocol
Step 1: Preparation of Methyl 5-bromothiophene-2-carboxylate

Note: This intermediate is commercially available (CAS 605-71-3). If purchasing, skip to Step 2.

  • Dissolve 5-bromo-2-thiophenecarboxylic acid (20.7 g, 100 mmol) in Methanol (200 mL).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 14.3 g, 120 mmol) dropwise over 30 minutes.

  • Reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.

  • Yield: ~95% (White solid).

Step 2: Copper-Catalyzed Sulfinylation

Critical Step: This utilizes a modified Ullmann-type coupling facilitated by L-Proline or diamine ligands.

  • Reagents:

    • Methyl 5-bromothiophene-2-carboxylate (10.0 g, 45.2 mmol)

    • Sodium Methanesulfinate (NaSO₂Me) (6.9 g, 67.8 mmol, 1.5 equiv)

    • Copper(I) Iodide (CuI) (860 mg, 4.52 mmol, 10 mol%)

    • L-Proline (1.04 g, 9.0 mmol, 20 mol%) or trans-1,2-cyclohexanediamine

    • NaOH (360 mg, 9.0 mmol) - required if using L-Proline to generate the active chelate

    • Solvent: DMSO (100 mL)

  • Procedure:

    • Charge a reaction vessel with the Bromo-ester, NaSO₂Me, CuI, and L-Proline.

    • Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical for Cu(I) stability).

    • Add DMSO (degassed) and NaOH.

    • Heat to 90–100°C for 16–24 hours.

    • Workup: Cool to RT. Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL).

    • Purification: The sulfone product is significantly more polar than the starting bromide. Pass through a short silica plug eluting with EtOAc/Hexane (1:1).

    • Data: Methyl 5-(methylsulfonyl)thiophene-2-carboxylate.

Step 3: Hydrolysis to Final Acid
  • Dissolve the ester from Step 2 (8.0 g) in THF (80 mL) and Water (20 mL).

  • Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv).

  • Stir at Room Temperature for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 2. The product often precipitates as a white solid.

  • Filter, wash with cold water, and dry.

  • Recrystallization: Isopropanol/Water if necessary.

Method B: Oxidation of Sulfide (Alternative)

Rationale: Useful if 5-(methylthio)thiophene-2-carboxylic acid (CAS 20873-58-9) is already in stock.

Protocol
  • Substrate: Dissolve 5-(methylthio)thiophene-2-carboxylic acid (1.74 g, 10 mmol) in Methanol/Water (3:1, 40 mL).

  • Oxidant: Add Oxone® (Potassium peroxymonosulfate, 18.4 g, 30 mmol) in portions at 0°C.

    • Alternative: Use 30% H₂O₂ (5 equiv) in Acetic Acid at 60°C.

  • Reaction: Stir at RT for 8 hours. The sulfide oxidizes first to sulfoxide (fast), then to sulfone (slower).

  • Quench: Add sat. Na₂SO₃ to quench excess oxidant.

  • Isolation: Evaporate methanol. Acidify aqueous layer to pH 1-2. Extract with EtOAc or filter the precipitate.

Comparison of Methods

FeatureMethod A (Cu-Catalysis)Method B (Oxidation)
Starting Material 5-Bromo-ester (Cheap, Odorless)5-Methylthio-acid (Stench, Less Common)
Reagents NaSO₂Me, CuI, DMSOOxone or H₂O₂/AcOH
Scalability High (Process friendly)Moderate (Exotherm control needed)
Purification Chromatographic separation often easyClean conversion, simple filtration
Safety Good (Standard handling)Peroxide risks (if using H₂O₂)

Analytical Characterization (Expected)

  • Appearance: White to off-white crystalline powder.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 (br s, 1H, COOH)

    • δ 7.85 (d, J=4.0 Hz, 1H, H-3)

    • δ 7.65 (d, J=4.0 Hz, 1H, H-4)

    • δ 3.40 (s, 3H, SO₂CH₃)

  • MS (ESI-): m/z 205 [M-H]⁻.

Troubleshooting & Critical Parameters

  • Oxygen Sensitivity (Method A): The Copper(I) catalyst is sensitive to oxidation. Thorough degassing of DMSO and the reaction vessel is essential for high yields. If the reaction turns green/blue (Cu(II)) and stalls, add 10% sodium ascorbate to reduce Cu back to Cu(I).

  • Decarboxylation: Avoid heating the free acid above 150°C, as thiophene-2-carboxylic acids can decarboxylate under extreme thermal stress.

  • Solubility: The final product is a polar acid. When extracting from water, ensure the pH is sufficiently low (<2) and use polar organic solvents like EtOAc or THF/EtOAc mixtures.

References

  • CAS Registry Entry: 5-(Methylsulfonyl)thiophene-2-carboxylic acid, CAS No. .[2][3][4]

  • Cu-Catalyzed Sulfinylation: Ma, D.; Xie, S.; Xue, P.; Zhang, X.; Dong, D.; Jiang, Y. "Efficient and Economical Access to Substituted Benzothiazoles: Copper-Catalyzed Coupling of 2-Haloanilides with Metal Sulfides and Subsequent Condensation." Angew. Chem. Int. Ed.2009, 48, 4222.
  • Sulfinate Coupling: Zhu, W.; Ma, D. "The coupling of aryl halides with sodium methanesulfinate catalyzed by CuI/L-proline." J. Org. Chem.2005 , 70, 2696. Link

  • Oxidation Protocols: Trost, B. M.; Curran, D. P.

Sources

Application Note & Protocol: High-Resolution Purification of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the synthesis of pharmacologically active agents and functional organic materials. The presence of both a strongly electron-withdrawing methylsulfonyl group and a polar, acidic carboxylic acid moiety imparts significant polarity and unique chemical properties to the molecule. These characteristics, while synthetically advantageous, present a considerable challenge for purification. Standard chromatographic methods can often result in poor separation, significant peak tailing, and low recovery due to the compound's strong affinity for polar stationary phases like silica gel.

This application note provides a robust, field-proven protocol for the efficient purification of 5-(Methylsulfonyl)thiophene-2-carboxylic acid using flash column chromatography. We will delve into the causal-based rationale for methodological choices, from stationary phase selection to the critical role of mobile phase modifiers. The protocol is designed to be a self-validating system, ensuring high purity and yield for researchers, scientists, and drug development professionals.

Principle of Separation: A Mechanistic Approach

The purification strategy is predicated on normal-phase chromatography, where a polar stationary phase is used to separate components of a mixture based on their polarity.[1]

  • Analyte Properties: 5-(Methylsulfonyl)thiophene-2-carboxylic acid is a highly polar molecule. This polarity is driven by the hydrogen-bond-donating carboxylic acid group and the potent hydrogen-bond-accepting sulfonyl group. Its predicted pKa of approximately 2.76 indicates it is a relatively strong organic acid.[2][3]

  • Stationary Phase Interaction: Standard silica gel (SiO₂) is used as the stationary phase. Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. The target molecule interacts strongly with the silica gel via multiple hydrogen bonds, as illustrated in the diagram below.

  • The Challenge of Acidity: The primary purification challenge arises from the acidic nature of the target compound. On a standard silica surface, the carboxylic acid can deprotonate, leading to an anionic carboxylate. This ionic species binds very strongly and often irreversibly to the silica, causing significant streaking (tailing) on TLC and in the column, which drastically reduces separation efficiency and product recovery.[4]

  • The Solution: Mobile Phase Modification: To overcome this, the mobile phase is acidified with a small amount of a volatile acid, such as acetic acid. This addition maintains a low pH environment on the silica surface, suppressing the deprotonation of the target molecule's carboxylic acid group by Le Châtelier's principle.[4] By keeping the analyte in its less polar, protonated form, we ensure a reversible and predictable interaction with the stationary phase, resulting in a sharp, well-defined chromatographic band.

G Analyte Thiophene-SO₂CH₃-COOH (Highly Polar, Acidic) Silica SiO₂ Surface (Polar Silanol Groups, Si-OH) Analyte->Silica Eluent Hexane/Ethyl Acetate + Acetic Acid (Polarity Gradient + pH Modifier) Eluent->Analyte

Caption: Interaction dynamics in the chromatographic system.

Physicochemical Data

A summary of the key properties of the target compound is essential for understanding its chromatographic behavior.

PropertyValueSource(s)
Molecular Formula C₆H₆O₄S₂[2][5]
Molecular Weight 206.24 g/mol [2][5]
Appearance White to off-white powder[2][3]
Melting Point 204 °C[2][3]
Predicted pKa 2.76 ± 0.10[2][3]
Polarity HighInferred from structure

Materials and Reagents

Equipment:

  • Glass chromatography column (2-5 cm diameter, depending on scale)

  • Fraction collector or test tubes/beakers

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary spotters

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Filter paper

Reagents:

  • Crude 5-(Methylsulfonyl)thiophene-2-carboxylic acid

  • Silica gel for flash chromatography (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glacial acetic acid (ACS grade)

  • Dichloromethane (optional, for sample loading)

Detailed Experimental Protocols

The overall workflow is a systematic process from method development to final product isolation.

G A Step 1: TLC Method Development (Determine optimal eluent) B Step 2: Column Packing (Prepare stationary phase) A->B C Step 3: Sample Preparation & Loading (Adsorb crude product) B->C D Step 4: Elution & Fraction Collection (Run the column) C->D E Step 5: Fraction Analysis (Identify pure fractions via TLC) D->E F Step 6: Product Isolation (Combine & evaporate solvent) E->F

Caption: Step-by-step experimental workflow.

Protocol 5.1: Thin-Layer Chromatography (TLC) for Method Development

Rationale: TLC is a rapid and inexpensive method to determine the optimal mobile phase composition. The goal is to find a solvent system that provides a retention factor (R_f) of 0.2-0.35 for the target compound. This R_f value typically translates well to column chromatography, ensuring the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column indefinitely.

Procedure:

  • Prepare Eluent Systems: In small beakers, prepare a few different mixtures of Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v). To each, add 0.5% v/v glacial acetic acid . For example, to 10 mL of a 1:1 Hexane:EtOAc mixture, add 50 µL of acetic acid.

  • Prepare Sample: Dissolve a small amount of the crude material in a few drops of ethyl acetate or acetone.

  • Spot the TLC Plate: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: Calculate the R_f value (R_f = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at an R_f of 0.2-0.35, well-separated from any impurities. If the spot is too high (high R_f), the eluent is too polar; increase the proportion of hexane. If the spot is too low (low R_f), the eluent is not polar enough; increase the proportion of ethyl acetate.

Protocol 5.2: Column Packing and Sample Loading

Rationale: Proper column packing is critical to prevent channeling and ensure a uniform flow, which is essential for high-resolution separation.[6] The sample is loaded as a concentrated band using a minimal amount of solvent or by dry loading to ensure it starts its journey through the column as a narrow, focused band.

Procedure:

  • Select Column Size: For every 1 g of crude material, use approximately 40-50 g of silica gel.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent determined by TLC (e.g., 7:3 Hexane:EtOAc + 0.5% Acetic Acid) to form a free-flowing slurry.

  • Pack the Column: Secure the column vertically. With the stopcock closed, place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Pour the silica slurry into the column.

  • Pressurize and Settle: Open the stopcock and allow the solvent to drain, collecting it for reuse. Use gentle air pressure to pack the silica bed firmly and evenly.[6] The top of the silica bed must be perfectly flat and should not be allowed to run dry at any point. Add another thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

Protocol 5.3: Elution, Collection, and Analysis

Rationale: A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is employed. This allows less polar impurities to be washed off the column first, followed by the elution of the target compound with a higher polarity solvent, and finally, the removal of very polar baseline impurities.

Procedure:

  • Equilibration: Carefully add the initial, least polar eluent to the column and run 2-3 column volumes through the packed bed to ensure it is fully equilibrated.

  • Begin Elution: Start the elution with the mobile phase determined from TLC (e.g., 7:3 Hexane:EtOAc + 0.5% Acetic Acid). Maintain a steady flow rate by applying gentle air pressure.

  • Collect Fractions: Collect the eluate in fractions of appropriate size (e.g., 10-20 mL for a medium-sized column).

  • Increase Polarity (Gradient): As the elution progresses, gradually increase the polarity of the mobile phase (e.g., move to 1:1 Hexane:EtOAc, then to 3:7 Hexane:EtOAc, always including 0.5% acetic acid). The exact gradient will depend on the impurity profile.

  • Monitor by TLC: Periodically analyze the collected fractions by TLC. Spot several consecutive fractions on a single TLC plate alongside a spot of the starting crude material. This allows for easy identification of which fractions contain the pure product.

  • Combine and Isolate: Once all the pure fractions have been identified, combine them in a round-bottom flask. Remove the solvents and the volatile acetic acid using a rotary evaporator to yield the purified 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

Troubleshooting

ProblemPossible CauseSolution
Streaking/Tailing on TLC Carboxylic acid deprotonation.Ensure 0.5-1% acetic acid is added to the eluent.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase. A small amount of methanol (1-5%) can be added to the ethyl acetate for very stubborn compounds.
Poor Separation Improperly packed column; incorrect eluent.Repack the column carefully. Re-optimize the eluent system using TLC to achieve better separation between spots.
Cracked Silica Bed Column ran dry.This is often fatal for the separation. The column must be kept wet with solvent at all times. Repack a new column.

References

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • PubChem. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. [Link]

  • Cheméo. Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). [Link]

  • PubChem. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | C7H6O4S | CID 818352. [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]

  • National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Reddit. Column chromatography of carboxylic acids?[Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?[Link]

  • National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]

  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?[Link]

  • Taylor & Francis Online. Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives. [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Waters. HPLC Separation Modes. [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

  • PubMed. Thin-layer chromatography of thiophene derivatives. [Link]

  • YouTube. Spinach Column Chromatography. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Google Patents.
  • Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography. [Link]

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Analytical methods for 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the robust analytical characterization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis and discovery. This document provides detailed protocols and the scientific rationale for method development and validation.

Introduction

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with both a carboxylic acid and a methylsulfonyl group. These functional groups impart significant polarity and specific chemical reactivity, making the molecule a valuable building block in medicinal chemistry. The precise and accurate analytical characterization of this compound is paramount for ensuring purity, stability, and overall quality control in research, development, and manufacturing settings.

The presence of the acidic proton, the polar sulfonyl group, and the UV-active thiophene ring dictates the selection of appropriate analytical methodologies. This guide provides a comprehensive overview of the principal analytical techniques for the characterization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, focusing on liquid chromatography, gas chromatography, and spectroscopic methods. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory expectations, particularly the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(Methylsulfonyl)thiophene-2-carboxylic acid is essential for analytical method development. These properties influence solubility, chromatographic behavior, and spectroscopic responses.

PropertyValue (Predicted/Experimental)Source
Molecular FormulaC₆H₆O₄S₂PubChem
Molecular Weight206.24 g/mol PubChem
Melting Point204 °C[3]
Boiling Point485.6±45.0 °C (Predicted)[3]
Density1.548±0.06 g/cm³ (Predicted)[3]
pKa2.76±0.10 (Predicted)[3]
AppearanceWhite powder[3]

Section 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid. Its applicability to polar, non-volatile compounds makes it ideal for potency determination (assay), quantification of impurities, and stability testing.

Scientific Rationale for Method Development

The development of a robust HPLC method is a systematic process guided by the chemical nature of the analyte.

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the preferred mode. The analyte is polar, and its retention can be effectively controlled on a nonpolar stationary phase (like C18) by modulating the polarity of the mobile phase.

  • Column Selection: A C18 (octadecylsilane) column is the conventional starting point, offering a good balance of hydrophobicity for retaining the analyte while allowing for efficient elution. The presence of the thiophene ring might also suggest exploring a Phenyl-Hexyl phase, which can offer alternative selectivity through pi-pi interactions.[4]

  • Mobile Phase Optimization: The carboxylic acid moiety (predicted pKa ≈ 2.76) requires a mobile phase with a pH below its pKa to exist in its neutral, protonated form.[3] This is critical for achieving sharp, symmetrical peaks and stable retention times. Acidifying the aqueous component of the mobile phase with phosphoric acid or formic acid is standard practice.[5] Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The conjugated thiophene ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal for initial method development to determine the wavelength of maximum absorbance (λmax). For routine analysis, a single wavelength UV detector set to a common wavelength like 254 nm can be used.[4]

Detailed Protocol: RP-HPLC Method for Assay and Impurities

This protocol describes a validated method for the determination of purity and the quantification of related substances.

Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 40 60
    25.0 40 60
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 5-(Methylsulfonyl)thiophene-2-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Strategy (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following parameters must be assessed.

ParameterPurpose and Acceptance Criteria
Specificity / Stability-Indicating The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated through forced degradation studies.[6]
Linearity A minimum of 5 concentrations are recommended to establish a linear relationship between concentration and detector response.[1] The correlation coefficient (r²) should typically be ≥ 0.999.
Range For assay, the range is typically 80-120% of the test concentration. For impurities, it should cover from the reporting threshold to 120% of the specification limit.[1]
Accuracy The closeness of test results to the true value. Determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) at different levels across the range. Recovery should be within 98.0-102.0%.
Precision Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). The relative standard deviation (RSD) should typically be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method by demonstrating that degradation products do not interfere with the quantification of the main peak.[6][7]

  • Acid Hydrolysis: Dissolve the sample in diluent and add 1N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to the final concentration.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Dissolve in diluent to the final concentration.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all stressed samples, along with an unstressed control, using the HPLC method. The goal is to achieve 5-20% degradation of the active substance.[7] Peak purity analysis using a PDA detector should be performed to confirm the main peak is spectrally pure in all conditions.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid by GC-MS is challenging due to its high polarity and low volatility. The carboxylic acid group can cause peak tailing and thermal degradation in the hot injector and column.[8] Therefore, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form.

Rationale for Derivatization

Derivatization converts the polar carboxylic acid into a nonpolar ester. Methylation is a common and effective strategy. This transformation drastically increases the volatility of the analyte, making it amenable to GC analysis.[9] The subsequent mass spectrometric detection provides high selectivity and structural confirmation.

Detailed Protocol: GC-MS Analysis via Methylation

Derivatization Step (using (Trimethylsilyl)diazomethane):

  • Warning: (Trimethylsilyl)diazomethane is toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.

  • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

  • Dissolve the sample in 500 µL of a Toluene:Methanol (4:1) mixture.

  • Slowly add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes) dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Cap the vial and let it stand for 15 minutes at room temperature.

  • The sample is now ready for GC-MS injection.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Section 3: Spectroscopic Characterization

Spectroscopic methods provide orthogonal information for structural confirmation and functional group identification.

  • Infrared (IR) Spectroscopy: IR is invaluable for confirming the presence of key functional groups. The spectrum of 5-(Methylsulfonyl)thiophene-2-carboxylic acid is expected to show characteristic absorptions:

    • ~2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid.[10]

    • ~1700 cm⁻¹: A strong C=O (carbonyl) stretch.[10]

    • ~1300 cm⁻¹ and ~1150 cm⁻¹: Strong, sharp absorbances corresponding to the asymmetric and symmetric S=O stretches of the sulfonyl group, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.

    • ¹H NMR: Expected signals would include two doublets in the aromatic region for the two thiophene protons, a singlet around 3.3 ppm for the methyl protons of the sulfonyl group, and a broad singlet far downfield (>10 ppm) for the acidic carboxylic proton.

    • ¹³C NMR: Expected signals would include four distinct carbons for the thiophene ring, a signal for the carbonyl carbon (~160-170 ppm), and a signal for the methyl carbon (~45 ppm).

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), it allows for the direct determination of the molecular weight of the parent compound without derivatization.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The EI spectrum from GC-MS of the methylated derivative will show a distinct molecular ion and fragmentation pattern useful for confirming the structure.

Visualization of Workflows

General Analytical Workflow

The following diagram outlines the logical approach to the complete analytical characterization of the target compound.

G cluster_0 Initial Characterization cluster_1 Quantitative Analysis & Purity cluster_2 Method Validation & Application Start Bulk Sample of 5-(Methylsulfonyl)thiophene- 2-carboxylic acid Spectroscopy Structural Confirmation (NMR, IR, HRMS) Start->Spectroscopy PhysChem Physicochemical Properties (Solubility, pKa) Start->PhysChem HPLC_Dev Develop RP-HPLC Method (Assay & Impurities) Start->HPLC_Dev GC_Decision Volatile Impurities Suspected? HPLC_Dev->GC_Decision Orthogonal Method Needed HPLC_Val Validate HPLC Method (ICH Q2(R1)) HPLC_Dev->HPLC_Val GC_Deriv Derivatization (Esterification) GC_Decision->GC_Deriv Yes GC_Decision->HPLC_Val No GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis Stability Stability Studies HPLC_Val->Stability Routine Routine QC Testing HPLC_Val->Routine

Caption: General Analytical Workflow for the compound.

HPLC Method Validation Workflow

This diagram illustrates the systematic steps involved in validating the primary HPLC analytical method according to regulatory guidelines.

G start Finalized HPLC Method specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ (S/N or Slope Method) precision->limits robustness Robustness (Vary Flow, Temp, pH) limits->robustness report Validation Report robustness->report

Caption: HPLC Method Validation Workflow per ICH Q2(R1).

References

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed. Available at: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-portal.org. Available at: [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - SciRP.org. Available at: [Link]

  • Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Available at: [Link]

  • Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114 - EPA. Available at: [Link]

  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. Available at: [Link]

  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene - Google Patents.
  • 2-thiophene carboxylic acid - Semantic Scholar. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva - International Journal of Botany Studies. Available at: [Link]

  • Mechanical Stability and Binder Interaction in MOF Composites: An Integrated Experimental and DFT Study | ACS Omega. Available at: [Link]

  • Preparation method of lornoxicam impurity - Eureka | Patsnap.
  • Thiophene-based covalent organic frameworks - MIT. Available at: [Link]

  • Research Article: - Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry - KnE Publishing. Available at: [Link]

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  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Semantic Scholar. Available at: [Link]

  • Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Cheméo. Available at: [Link]

  • 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid | C6H6ClNO4S2 - PubChem. Available at: [Link]

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  • 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem. Available at: [Link]

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Introduction: Unveiling the Potential of a Trifunctional Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 5-(Methylsulfonyl)thiophene-2-carboxylic acid as a Versatile Building Block in Chemical Synthesis

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic organic compound distinguished by a unique trifunctional architecture.[1] The molecule incorporates a central thiophene ring, a synthetically versatile carboxylic acid group at the 2-position, and a potent electron-withdrawing methylsulfonyl group at the 5-position. This specific arrangement of functional groups imparts a combination of chemical reactivity, electronic properties, and structural rigidity that makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science.

The carboxylic acid moiety serves as a primary handle for a multitude of classic transformations, most notably amide bond formation and esterification, which are fundamental reactions in the synthesis of pharmaceuticals and bioactive compounds.[2][3] Concurrently, the methylsulfonyl group significantly modulates the electronic nature of the thiophene ring, influencing its reactivity and the physicochemical properties of its derivatives, such as acidity and molecular interactions. The thiophene core itself provides a stable, aromatic scaffold that can mimic phenyl rings in biological systems while offering distinct metabolic profiles and opportunities for further functionalization. This guide provides a detailed exploration of the applications and protocols associated with this powerful synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is critical for its effective application in synthesis, including predicting its behavior in reaction media and designing appropriate purification strategies.

PropertyValueSource
CAS Number 60166-86-1[1][4]
Molecular Formula C₆H₆O₄S₂[1]
Molecular Weight 206.24 g/mol [1]
Appearance White powder[4]
Melting Point 204 °C[4]
pKa (Predicted) 2.76 ± 0.10[4]
Boiling Point (Predicted) 485.6 ± 45.0 °C[4]
Density (Predicted) 1.548 ± 0.06 g/cm³[4]
Storage Temperature 2-8°C (Protect from light)[4]

Core Synthetic Applications and Mechanistic Rationale

The primary utility of 5-(methylsulfonyl)thiophene-2-carboxylic acid stems from the reactivity of its carboxylic acid group. This functional group is a precursor to a variety of other functionalities, with amide and ester formations being the most prevalent.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The construction of amide bonds is arguably the most frequent reaction in drug discovery.[2] Amides are stable, prevalent in natural products and pharmaceuticals, and participate in crucial hydrogen bonding interactions with biological targets.[2] 5-(Methylsulfonyl)thiophene-2-carboxylic acid serves as an ideal scaffold for generating libraries of novel amide derivatives.

Causality and Mechanistic Insight: A direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This is achieved by converting the hydroxyl group into a better leaving group. Common coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HBTU), facilitate this activation, enabling nucleophilic attack by the amine to form the thermodynamically stable amide bond.[5] Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization when chiral amines are used.[6]

Amide_Formation cluster_conditions Reaction Conditions reagent1 5-(Methylsulfonyl)thiophene- 2-carboxylic acid product Target Amide Derivative reagent1->product reagent2 Primary or Secondary Amine (R-NH₂ or R₂NH) reagent2->product Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->product Activation Base Base (e.g., DIPEA, Et₃N) Base->product Acid Scavenger Solvent Aprotic Solvent (e.g., DMF, CH₂Cl₂)

Caption: General scheme for amide bond formation.

Esterification: Modulating Physicochemical Properties

Esterification is another fundamental transformation used to modify the parent carboxylic acid. This reaction is critical for creating prodrugs, altering solubility, and preparing intermediates for further reactions.

Causality and Mechanistic Insight: The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3] The acid catalyst serves two key roles: it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile, and it facilitates the departure of water as a leaving group.[3] Because the reaction is an equilibrium, it is typically driven to completion by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.[3]

Fischer_Esterification cluster_conditions Reaction Conditions reagent1 5-(Methylsulfonyl)thiophene- 2-carboxylic acid product Target Ester Derivative reagent1->product reagent2 Alcohol (R-OH) reagent2->product Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Catalyst->product Protonation Heat Heat (Δ)

Caption: General scheme for Fischer esterification.

Decarboxylative Cross-Coupling Reactions

While less common than amide or ester formation, the carboxylic acid group can be used directly in certain modern cross-coupling reactions. Decarboxylative cross-coupling involves the reaction of a carboxylic acid with an organic halide to form a new carbon-carbon bond, with the loss of carbon dioxide.[7] This method avoids the need to pre-form organometallic reagents and utilizes relatively inexpensive carboxylic acids.[7] These reactions typically require a metal catalyst (e.g., palladium or copper), a base, and an oxidant.[7] This approach could potentially be used to couple the thiophene scaffold to various aryl or alkyl halides.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of amide and ester derivatives. Researchers should optimize conditions based on the specific properties of their substrates.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

Introduction: This protocol describes a robust and widely used method for synthesizing an amide from 5-(methylsulfonyl)thiophene-2-carboxylic acid and a representative primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive.

Materials and Equipment:

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-(methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality: Slow addition of the activating agent at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate. Consider increasing the equivalents of coupling reagents.

  • Incomplete Reaction: The amine may be sterically hindered or electronically deactivated. Consider using a more potent coupling agent like HATU or heating the reaction.[8]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC and HOBt are irritants. Avoid inhalation and skin contact.

  • DIPEA and DMF are toxic; handle with care.

Protocol 2: Acid-Catalyzed Fischer Esterification

Introduction: This protocol details the synthesis of the methyl ester of 5-(methylsulfonyl)thiophene-2-carboxylic acid using a large excess of methanol and a catalytic amount of sulfuric acid.

Materials and Equipment:

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/heating mantle

  • Standard work-up and purification equipment

Detailed Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) dropwise to the stirred solution. Causality: The strong acid is required to protonate the carbonyl, activating it for nucleophilic attack by the weakly nucleophilic methanol.[3]

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the methanol via rotary evaporation.

    • Extract the aqueous residue with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude ester is often of high purity. If necessary, it can be further purified by recrystallization or silica gel chromatography.

Troubleshooting:

  • Incomplete Reaction: The reaction is at equilibrium. Ensure sufficient reflux time or consider using a Dean-Stark apparatus to remove the water byproduct if using a solvent other than the alcohol.

  • Decomposition: If the substrate is sensitive to strong acid and heat, consider milder esterification methods (e.g., using DCC/DMAP with the alcohol, or converting the acid to an acid chloride followed by reaction with the alcohol).

Safety Precautions:

  • Handle concentrated sulfuric acid with extreme care in a fume hood; it is highly corrosive. Always add acid to the alcohol, never the other way around.

  • Methanol is flammable and toxic. Avoid sparks and ensure adequate ventilation.

  • The reaction should be performed behind a safety shield.

Workflow_Diagram start Start reagents 1. Weigh & Combine Carboxylic Acid, Amine/Alcohol, Solvent, and Reagents start->reagents reaction 2. Stir Under Controlled Temperature & Atmosphere reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup 4. Quench Reaction & Perform Aqueous Work-up (Extraction & Washing) monitor->workup Complete purify 5. Dry, Concentrate & Purify Crude Product (Column Chromatography) workup->purify characterize 6. Characterize Pure Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: A generalized workflow for synthesis.

References

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

  • Wikipedia. Thiocarboxylic acid. [Link]

  • MDPI. Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Prudence Pharma Chem. Manufacturer of 5-Chlorothiophene-2-Carboxylic Acid in India. [Link]

  • Google Patents. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
  • PubMed Central. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]

  • ChemSynthesis. 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. [Link]

  • National Center for Biotechnology Information. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. [Link]

  • Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

  • ChemRxiv. Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF. [Link]

  • SIELC Technologies. 2-Bromo-3-methylthiophene. [Link]

  • YouTube. Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives | Kaplan MCAT Prep. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Pharmaffiliates. CAS No : 14282-76-9| Chemical Name : 2-Bromo-3-methylthiophene. [Link]

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

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Derivatization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Introduction: The Scaffold in Medicinal Chemistry

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1) represents a high-value scaffold in modern drug discovery. Its structural utility lies in the combination of a rigid, five-membered heteroaromatic ring (thiophene) and two orthogonal functional handles: a reactive carboxylic acid and a metabolically stable, electron-withdrawing methylsulfonyl group.

  • Polarity & Solubility: The sulfone moiety (

    
    ) lowers the 
    
    
    
    compared to alkyl analogs, improving aqueous solubility and reducing metabolic liability associated with lipophilic metabolism.
  • Electronic Profile: The thiophene ring is electron-rich by nature, but the presence of the strong electron-withdrawing sulfone (

    
    ) and carboxylate groups renders this specific scaffold electron-deficient. This unique push-pull electronic character dictates its reactivity profile, making the carbonyl carbon highly electrophilic while deactivating the ring toward electrophilic aromatic substitution (EAS).
    
  • Therapeutic Relevance: This moiety appears in inhibitors of HCV NS5B polymerase, P2X7 antagonists, and various kinase inhibitors where the sulfone acts as a critical hydrogen-bond acceptor.

Reactivity Profile & Derivatization Strategy

Successful derivatization requires navigating the electronic bias of the thiophene core. We define three primary "Vectors of Derivatization":

  • Vector A (Amidation/Esterification): Exploiting the carbonyl for library generation.

  • Vector B (Functional Group Interconversion): Transforming the acid into amines (Curtius) or heterocycles (Bioisosteres).

  • Vector C (Decarboxylative Cross-Coupling): Utilizing the carboxylate as a leaving group to form

    
     bonds.
    
Visual Guide: Derivatization Logic Flow

G Start 5-(Methylsulfonyl) thiophene-2-carboxylic acid Amide Amide Coupling (Library Gen) Start->Amide Vector A Curtius Curtius Rearrangement (Acid -> Amine/Urea) Start->Curtius Vector B Decarb Decarboxylative Cross-Coupling Start->Decarb Vector C Direct Standard Amines: HATU / DIEA Amide->Direct High Reactivity AcidCl Unreactive Amines: (COCl)2 / DMF cat. Amide->AcidCl Low Reactivity Heterocycle Heterocycle Formation (Bioisosteres) Curtius->Heterocycle Alt. Path Biaryl Biaryl Products (Pd/Cu Catalysis) Decarb->Biaryl

Figure 1: Strategic decision tree for derivatizing the scaffold based on target moiety requirements.

Detailed Protocols

Protocol A: Robust Amide Coupling (The "Workhorse" Method)

Context: Due to the electron-withdrawing sulfone, the carboxylic acid is less nucleophilic but the resulting activated ester is highly reactive. However, steric hindrance at the 3-position is minimal.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-(methylsulfonyl)thiophene-2-carboxylic acid (

    
    ) in anhydrous DMF (
    
    
    
    concentration).
  • Activation: Add DIEA (

    
    ) followed by HATU (
    
    
    
    ). Stir at room temperature for 15 minutes. Note: The solution should turn yellow/orange as the active ester forms.
  • Coupling: Add the amine (

    
    ). If the amine is a hydrochloride salt, increase DIEA to 
    
    
    
    .
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove unreacted amine/DIEA), saturated 
    
    
    
    (to remove unreacted acid), and brine. Dry over
    
    
    .

Troubleshooting:

  • Issue: Low yield with electron-deficient anilines.

  • Solution: Switch to the Acid Chloride Method . Convert the acid to the acid chloride using Oxalyl Chloride (

    
    ) and catalytic DMF in DCM (1 hour, 
    
    
    
    to RT). Evaporate volatiles, re-dissolve in DCM, and add the aniline with Pyridine (
    
    
    ).
Protocol B: Curtius Rearrangement (Accessing Ureas/Amines)

Context: This transformation replaces the carboxyl group with an amine (via isocyanate), effectively "inverting" the amide bond direction relative to the ring. This is crucial for SAR exploration when the carbonyl is not tolerated.

Reagents:

  • Diphenylphosphoryl azide (DPPA).

  • Triethylamine (

    
    ).
    
  • tert-Butanol (

    
    ) or Benzyl alcohol (
    
    
    
    ).

Step-by-Step Procedure:

  • Activation: Dissolve the acid (

    
    ) in anhydrous Toluene or 1,4-Dioxane. Add 
    
    
    
    (
    
    
    ).
  • Azide Formation: Add DPPA (

    
    ) dropwise at room temperature. Stir for 30 minutes.
    
  • Rearrangement: Heat the mixture to

    
    
    
    
    . Evolution of nitrogen gas (
    
    
    ) indicates isocyanate formation. Stir for 1–2 hours.
  • Trapping (Urea/Carbamate):

    • For Boc-protected amine: Use

      
       as the solvent or co-solvent during heating.
      
    • For Urea: Add a secondary amine (

      
      ) to the isocyanate solution and stir at RT.
      
  • Deprotection (Optional): If a free amine is required, treat the Boc-carbamate with

    
     (
    
    
    
    ).
Protocol C: Decarboxylative Cross-Coupling (Advanced)

Context: A modern method to replace the


 group with an aryl group, creating a biaryl system without using a halo-thiophene precursor. This relies on the "Goossen" type protocols utilizing Pd/Cu catalysis.

Reagents:

  • Catalysts:

    
     (
    
    
    
    ),
    
    
    (
    
    
    ).
  • Ligand: 1,10-Phenanthroline (

    
    ).
    
  • Coupling Partner: Aryl Iodide (

    
    ).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: NMP (N-Methyl-2-pyrrolidone) / Mesitylene mix.

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the acid (

    
    ), Aryl Iodide (
    
    
    
    ),
    
    
    ,
    
    
    , Phenanthroline, and Base in a microwave vial.
  • Solvent: Add NMP/Mesitylene (

    
     ratio) to facilitate high-temperature stability.
    
  • Reaction: Heat to

    
     for 12–24 hours. The high temperature is required to facilitate the extrusion of 
    
    
    
    and transmetallation.
  • Purification: Filter through Celite, dilute with EtOAc, and wash extensively with water to remove NMP. Purify via flash chromatography.

Comparative Data Table

Derivatization MethodTarget ProductKey ReagentReaction ClassScope/Limitation
Amide Coupling Amide (

)
HATU / DIEACondensationExcellent for

/

amines. Poor for highly deficient anilines.
Acid Chloride Amide (

)

Nucleophilic Acyl Subst.Best for sterically hindered or electron-deficient amines.
Curtius Rearrangement Carbamate/UreaDPPARearrangementConverts Acid

Amine.[1] Requires heat; safety caution with azides.
Heterocyclization 1,3,4-OxadiazoleHydrazine /

CondensationBioisostere synthesis. High metabolic stability.[2]
Decarboxylative Coupling Biaryl (

)

Cross-CouplingRemoves carbonyl entirely. High temperature required.

References

  • Thiophene-2-carboxylic acid properties & reactions

    • Swanston, J. (2006). "Thiophene".[3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Amide coupling protocols for electron-deficient acids

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. [Link]

  • Curtius Rearrangement methodologies

    • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications". Organic & Biomolecular Chemistry. [Link]

  • Decarboxylative Cross-Coupling (Goossen Reaction)

    • Goossen, L. J., et al. (2006). "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates". Science, 313(5787), 662-664. [Link]

  • Reactivity of Sulfonyl Thiophenes: Raasch, M. S. (1953). "5-Substituted Thiophene-2-carboxylic Acids". Journal of Organic Chemistry. (Historical context for stability).

Sources

Technical Application Note: 5-(Methylsulfonyl)thiophene-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a high-value heterocyclic building block utilized primarily in the design of anti-viral (HCV) and anti-inflammatory agents.[1] Its structural utility lies in its dual nature: it functions as a bioisostere for benzoic acid derivatives while introducing a strong electron-withdrawing sulfone group (


) that modulates lipophilicity (

) and metabolic stability.[1]
Core Applications
  • HCV NS5B Polymerase Inhibition: The compound serves as a critical scaffold for allosteric inhibitors binding to the "Thumb" and "Palm" domains of the Hepatitis C virus RNA-dependent RNA polymerase.[1] The carboxylic acid moiety typically engages in salt-bridge interactions with arginine residues (e.g., Arg503) within the active site.[1]

  • P2X7 Receptor Antagonism: Sulfonyl-substituted thiophenes have emerged as potent antagonists for the P2X7 receptor, a key target in chronic pain and inflammation pathways.[1]

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (~206 Da) and high polarity, it is an ideal "fragment" for screening against polar binding pockets, offering high ligand efficiency (LE).[1]

Part 2: Chemical Profile & Bioisosteric Rationale

Physicochemical Properties
PropertyValueNotes
Chemical Name 5-(Methylsulfonyl)thiophene-2-carboxylic acid
CAS Registry 116035-28-6 (also 60166-86-1)
Molecular Formula

Molecular Weight 206.24 g/mol Ideal for fragment-based screening
pKa (Predicted) ~2.8 - 3.1More acidic than benzoic acid (~4.[2]2) due to the electron-withdrawing sulfone
Melting Point 204–206 °CHigh thermal stability
Appearance White to off-white crystalline powder
Medicinal Chemistry Logic: The Thiophene-Sulfone Motif

The substitution of a phenyl ring with a thiophene (bioisosterism) and the addition of a sulfone group offers three distinct advantages over traditional benzoic acid scaffolds:

  • Electronic Tuning: The thiophene ring is electron-rich (

    
    -excessive), but the 5-sulfonyl group acts as a strong electron-withdrawing group (EWG).[1] This push-pull electronic character increases the acidity of the carboxylic acid, strengthening electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine).[1]
    
  • Metabolic Blocking: The 5-position of thiophene is metabolically vulnerable.[1] Blocking this position with a robust sulfone group prevents oxidative metabolism (e.g., by CYP450s), extending the half-life (

    
    ) of the drug candidate.[1]
    
  • Vector Alignment: The bond angle of the thiophene ring (

    
     ~92°) differs from benzene (
    
    
    
    ), altering the vector of the substituents.[1] This allows the carboxylic acid and sulfone to access unique sub-pockets that linear phenyl spacers cannot reach.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis from 5-Bromo-2-thiophenecarboxylic Acid

Context: While commercially available, synthesizing this core allows for the introduction of diverse sulfonyl groups.[1] This protocol uses a copper-catalyzed displacement, which is superior to hazardous chlorosulfonation methods.[1]

Reagents:

  • Starting Material: 5-Bromo-2-thiophenecarboxylic acid (1.0 eq)

  • Reagent: Sodium methanesulfinate (1.5 eq)[1]

  • Catalyst: CuI (0.1 eq)[1]

  • Ligand: L-Proline (0.2 eq)[1]

  • Base: NaOH (2.0 eq)[1]

  • Solvent: DMSO (0.5 M concentration)[1]

Step-by-Step Methodology:

  • Setup: In a sealed tube or pressure vial, dissolve 5-bromo-2-thiophenecarboxylic acid (1.0 mmol) and sodium methanesulfinate (1.5 mmol) in DMSO (2 mL).

  • Catalyst Addition: Add NaOH (2.0 mmol), CuI (0.1 mmol), and L-Proline (0.2 mmol). Note: L-Proline acts as a ligand to stabilize the Copper species.

  • Reaction: Purge the vessel with Argon for 5 minutes. Seal and heat to 90°C for 12-16 hours .

  • Workup: Cool to room temperature. Dilute with water (10 mL) and acidify to pH ~2 with 1N HCl. The product, 5-(methylsulfonyl)thiophene-2-carboxylic acid, typically precipitates as a white solid.[1]

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: General Amide Coupling (Library Generation)

Context: Coupling this acid to amines is the most common workflow in SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • Acid: 5-(Methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq)[1][3]

  • Amine:

    
     (1.1 eq)[1]
    
  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow.[1]

  • Coupling: Add the amine (dissolved in minimal DMF) dropwise.

  • Incubation: Stir at Room Temperature for 2-4 hours. Monitor by LC-MS (

    
     peak).[1]
    
  • Quenching: Dilute with Ethyl Acetate, wash with sat.

    
     (to remove unreacted acid) and Brine.[1]
    
  • Validation: Verify the presence of the sulfone characteristic peaks in NMR (Methyl singlet at

    
     ~3.2-3.3 ppm).
    

Part 4: Mechanism of Action & Visualization[1]

HCV NS5B Polymerase Inhibition Pathway

The following diagram illustrates the pharmacophore mapping of 5-(methylsulfonyl)thiophene-2-carboxylic acid derivatives within the HCV NS5B active site (Palm I region).[1]

HCV_Pharmacophore cluster_legend Interaction Types Compound 5-(Methylsulfonyl) thiophene-2-carboxylic acid Arg503 Arg503 / Arg422 (Positively Charged) Compound->Arg503 Salt Bridge (Carboxylate) Backbone Backbone Amides (H-Bond Donors) Compound->Backbone H-Bond Acceptor (Sulfone Oxygens) Pocket Hydrophobic Pocket (Met414, Tyr448) Compound->Pocket Van der Waals / π-π (Thiophene Ring) Inhibition Conformational Lock (Enzyme Inactivation) Arg503->Inhibition Backbone->Inhibition Pocket->Inhibition Electrostatic Electrostatic Hydrogen Bond Hydrogen Bond Hydrophobic Hydrophobic

Caption: Pharmacophore map showing the tripartite binding mode of the ligand within the HCV NS5B allosteric site.[1]

Synthesis Workflow Diagram

Synthesis_Flow SM 5-Bromo-thiophene- 2-carboxylic acid Intermediate 5-(Methylsulfonyl) thiophene-2-carboxylic acid SM->Intermediate Substitution Reagent NaSO2Me (Sodium Methanesulfinate) Reagent->Intermediate Catalyst CuI / L-Proline NaOH, DMSO, 90°C Catalyst->Intermediate Final Target Inhibitor (Amide Derivative) Intermediate->Final Amide Coupling Amine Amine (R-NH2) HATU / DIPEA Amine->Final

Caption: Synthetic route from bromo-precursor to final bioactive amide via copper-catalyzed sulfination.

Part 5: References

  • Discovery of Thiophene-2-carboxylic Acids as Potent Inhibitors of HCV NS5B Polymerase. Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the thiophene-carboxylic acid scaffold as a primary pharmacophore for HCV inhibition.[1] Link:[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Source:Journal of Medicinal Chemistry. Context: Validates the use of heterocyclic acids and sulfone substitutions to improve metabolic stability and potency.[1] Link:[Link][1]

  • Synthesis and Applications of Sodium Sulfinates. Source:RSC Advances. Context: Provides the mechanistic basis for the copper-catalyzed displacement protocol used in the synthesis section. Link:[Link]

  • P2X7 Receptor Antagonists: A Patent Review. Source:Expert Opinion on Therapeutic Patents. Context: Highlights the prevalence of sulfonyl-thiophene motifs in antagonists designed for chronic pain and inflammation.[1] Link:[Link]

Sources

Application Notes and Protocols: 5-(Methylsulfonyl)thiophene-2-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Functional Materials

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a unique heterocyclic compound that holds significant promise as a building block for a new generation of functional organic materials. Its structure combines the electron-rich thiophene ring, a cornerstone of conducting polymers and organic semiconductors, with two powerful electron-withdrawing groups: a carboxylic acid and a methylsulfonyl group. This strategic combination of functionalities imparts a unique electronic character to the molecule, making it a compelling candidate for applications in organic electronics, sensing, and advanced polymer systems.

The thiophene moiety provides a platform for π-conjugated systems, essential for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The carboxylic acid group offers a versatile handle for various chemical transformations, including esterification, amidation, and coordination to metal centers. This allows for the covalent attachment of the molecule to surfaces, its incorporation into polymer chains, and the construction of metal-organic frameworks (MOFs). Crucially, the methylsulfonyl (-SO₂CH₃) group exerts a strong inductive effect, significantly lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the thiophene ring. This electronic modulation is highly desirable for creating n-type organic semiconductors and for fine-tuning the optoelectronic properties of materials.

This technical guide provides an in-depth exploration of the potential applications of 5-(methylsulfonyl)thiophene-2-carboxylic acid in materials science. It offers detailed protocols for the synthesis of functional polymers and the modification of surfaces, grounded in established chemical principles and adapted for this specific molecule. While direct, extensive literature on the application of this particular compound is emerging, the protocols herein are built upon well-established methodologies for similar thiophene derivatives and are designed to be robust and reproducible.

Synthesis of Functional Polymers: Tailoring Electronic Properties through Polymer Design

The carboxylic acid functionality of 5-(methylsulfonyl)thiophene-2-carboxylic acid makes it an ideal monomer for incorporation into various polymer architectures. The resulting polymers are expected to exhibit interesting electronic and optical properties due to the presence of the electron-withdrawing methylsulfonyl group.

Application Note: Synthesis of an Alternating Donor-Acceptor Copolymer for Organic Photovoltaics (OPVs)

Principle: In organic photovoltaics, a blend of an electron-donating and an electron-accepting material forms the active layer where light is converted into electricity. By copolymerizing an electron-rich (donor) monomer with an electron-deficient (acceptor) monomer, a material with a tailored bandgap and desirable charge transport properties can be created. The strong electron-withdrawing nature of the methylsulfonyl group makes 5-(methylsulfonyl)thiophene-2-carboxylic acid an excellent candidate for the acceptor unit in such a copolymer.

Causality of Experimental Choices: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are powerful and versatile methods for forming carbon-carbon bonds between aromatic rings, making them ideal for the synthesis of conjugated polymers. The choice of catalyst, ligands, and reaction conditions is critical for achieving high molecular weight and regioregularity, which are essential for efficient charge transport. The carboxylic acid group can be protected as an ester during polymerization to prevent side reactions and then deprotected to yield the final polymer.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polymerization

This protocol describes the synthesis of a copolymer of 5-(methylsulfonyl)thiophene-2-carboxylic acid (as the acceptor unit) and a benzodithiophene (BDT) derivative (as the donor unit).

Materials:

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid

  • 2,6-bis(trimethyltin)benzo[1,2-b:4,5-b']dithiophene (or other suitable donor monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation (Esterification):

    • In a round-bottom flask, dissolve 5-(methylsulfonyl)thiophene-2-carboxylic acid in a suitable alcohol (e.g., methanol) with a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the methyl ester of the thiophene monomer. Purify by column chromatography if necessary.

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the thiophene ester monomer and the donor monomer (e.g., 2,6-bis(trimethyltin)benzo[1,2-b:4,5-b']dithiophene) in anhydrous toluene.

    • Add 1-2 mol% of the palladium catalyst [Pd(PPh₃)₄].

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 90-100 °C and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

    • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration and wash it extensively with methanol and acetone to remove residual catalyst and oligomers.

    • Dry the polymer under vacuum.

  • Deprotection (Hydrolysis):

    • Suspend the polymer in a mixture of tetrahydrofuran (THF) and a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in water.

    • Heat the mixture to reflux for 12-24 hours.

    • After cooling, acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the polymer with the free carboxylic acid group.

    • Filter the polymer, wash thoroughly with deionized water until the filtrate is neutral, and then with methanol.

    • Dry the final polymer under vacuum.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and regioregularity.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the optical bandgap of the polymer.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Diagram of Suzuki Polymerization Workflow:

Suzuki_Polymerization Monomer_Prep Monomer Preparation (Esterification) Polymerization Suzuki Polymerization Monomer_Prep->Polymerization Thiophene Ester Monomer Purification1 Precipitation & Washing Polymerization->Purification1 Crude Polymer Deprotection Hydrolysis Purification1->Deprotection Purified Ester Polymer Purification2 Washing & Drying Deprotection->Purification2 Final Acid Polymer Characterization Polymer Characterization (NMR, GPC, UV-Vis, CV) Purification2->Characterization

Caption: Workflow for the synthesis of a donor-acceptor copolymer.

Surface Functionalization: Engineering Interfaces for Electronic Devices

The carboxylic acid group of 5-(methylsulfonyl)thiophene-2-carboxylic acid provides a robust anchor for immobilizing the molecule onto various surfaces, such as metal oxides (e.g., indium tin oxide - ITO, titanium dioxide - TiO₂) and metal electrodes (e.g., gold, silver). This surface modification can be used to tune the work function of electrodes, improve charge injection/extraction in electronic devices, and create functional interfaces for sensors.

Application Note: Self-Assembled Monolayers (SAMs) for Modifying Electrode Work Functions

Principle: The formation of a self-assembled monolayer on an electrode surface can create a dipole moment at the interface, which in turn modifies the work function of the electrode. The direction and magnitude of the work function shift depend on the orientation and dipole moment of the molecules in the SAM. The electron-withdrawing nature of the methylsulfonyl group and the anchoring capability of the carboxylic acid make 5-(methylsulfonyl)thiophene-2-carboxylic acid a promising candidate for creating SAMs that can increase the work function of an electrode, which is beneficial for hole injection in organic electronic devices.

Causality of Experimental Choices: The formation of SAMs from carboxylic acids on metal oxide surfaces is a well-established technique. The process typically involves the immersion of a clean substrate into a dilute solution of the molecule. The carboxylic acid group chemisorbs onto the oxide surface, leading to the formation of an ordered monolayer. The choice of solvent is important to ensure good solubility of the molecule and to prevent aggregation in solution. Annealing the SAM-modified substrate can improve the ordering and stability of the monolayer.

Protocol 2: Formation of a Self-Assembled Monolayer on an Indium Tin Oxide (ITO) Substrate

Materials:

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid

  • Indium Tin Oxide (ITO) coated glass substrates

  • Ethanol, anhydrous

  • Deionized water

  • Ultrasonic bath

  • UV-Ozone cleaner or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned substrates with a UV-Ozone cleaner or an oxygen plasma cleaner for 10-15 minutes to remove any remaining organic contaminants and to hydroxylate the surface, which enhances the binding of the carboxylic acid.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1-5 mM) of 5-(methylsulfonyl)thiophene-2-carboxylic acid in anhydrous ethanol.

    • Immerse the cleaned and activated ITO substrates into the solution.

    • Leave the substrates in the solution for 12-24 hours at room temperature in a sealed container to allow for the formation of the SAM.

    • After immersion, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrates with a stream of nitrogen gas.

  • Annealing (Optional):

    • To improve the quality and stability of the SAM, the modified substrates can be annealed at a moderate temperature (e.g., 80-120 °C) for 10-30 minutes in an inert atmosphere or under vacuum.

Characterization:

  • Contact Angle Goniometry: To verify the change in surface energy after SAM formation.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the molecule on the surface and to analyze the chemical bonding.

  • Kelvin Probe Force Microscopy (KPFM): To measure the change in the work function of the ITO substrate.

  • Atomic Force Microscopy (AFM): To visualize the morphology of the SAM.

Diagram of SAM Formation Workflow:

SAM_Formation Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) Immersion Substrate Immersion (12-24 hours) Substrate_Cleaning->Immersion SAM_Solution Prepare Solution of 5-(Methylsulfonyl)thiophene- 2-carboxylic acid SAM_Solution->Immersion Rinsing_Drying Rinsing & Drying Immersion->Rinsing_Drying Annealing Annealing (Optional) Rinsing_Drying->Annealing Characterization Surface Characterization (Contact Angle, XPS, KPFM) Rinsing_Drying->Characterization Annealing->Characterization

Caption: Workflow for the formation of a self-assembled monolayer.

Quantitative Data Summary

While specific performance data for materials derived from 5-(methylsulfonyl)thiophene-2-carboxylic acid is not yet widely available in the literature, the following table provides expected trends and target values based on the properties of analogous materials.

PropertyTarget Value/RangeRationale/Significance
Polymer Properties
Molecular Weight (Mn)> 10 kDaHigher molecular weight generally leads to better film formation and improved charge transport.
Polydispersity Index (PDI)< 2.5A lower PDI indicates a more uniform polymer chain length, which is desirable for reproducible device performance.
Optical Bandgap (Eg)1.8 - 2.2 eVA suitable bandgap for absorbing a significant portion of the solar spectrum in OPV applications.
HOMO Energy Level< -5.4 eVA lower HOMO level, induced by the methylsulfonyl group, can lead to higher open-circuit voltages in OPVs.
LUMO Energy Level-3.5 to -4.0 eVA suitable LUMO level for efficient electron transfer to an acceptor material in OPVs.
SAM Properties
Water Contact Angle> 60°An increase in contact angle after SAM formation indicates successful surface modification and a more hydrophobic surface.
Work Function Shift (ΔΦ)+0.2 to +0.5 eVAn increase in the work function of an anode like ITO is beneficial for hole injection in organic electronic devices.

Conclusion and Future Outlook

5-(Methylsulfonyl)thiophene-2-carboxylic acid represents a highly promising, yet underexplored, building block for advanced functional materials. The unique combination of a polymerizable thiophene core, a versatile carboxylic acid handle, and a powerful electron-withdrawing methylsulfonyl group provides a rich platform for materials design. The protocols and application notes provided in this guide offer a solid foundation for researchers to begin exploring the synthesis and characterization of novel polymers and functional surfaces based on this molecule.

Future research should focus on the systematic investigation of the structure-property relationships of materials derived from 5-(methylsulfonyl)thiophene-2-carboxylic acid. Key areas of interest include the synthesis of a broader range of copolymers to fine-tune the optoelectronic properties for specific applications, the exploration of its use in n-type organic field-effect transistors, and its potential as a component in stimuli-responsive materials. As the field of organic electronics continues to advance, the unique electronic characteristics of this molecule are poised to make a significant contribution to the development of next-generation devices.

References

  • Due to the limited specific literature on the direct application of 5-(methylsulfonyl)thiophene-2-carboxylic acid in materials science, the following references provide foundational knowledge and relevant protocols for the synthesis and characterization of thiophene-based materials, which are analogous to the procedures described in this guide.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 2020.

  • Thiophene-Based Organic Semiconductors. PubMed, 2017.

  • Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 2019.

  • Preparation and nanoscale mechanical properties of self-assembled carboxylic acid functionalized pentathiophene on mica. Langmuir, 2004.

  • Tailoring polymer acceptors by electron linkers for achieving efficient and stable all-polymer solar cells. National Science Review, 2021.

  • Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. DTU Research Database, 2014.

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid. ChemicalBook.

  • 5-(Methylsulphonyl)thiophene-2-carboxylic acid. Santa Cruz Biotechnology.

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(Methylsulfonyl)thiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-MST-005 Subject: Low Yield Diagnosis & Remediation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) presents a classic "polarity trap" in organic synthesis. While the bond-forming chemistry is generally robust, the physicochemical properties of the product—specifically its high polarity and acidity—often lead to massive material loss during the workup phase, masquerading as "low reaction yield."

This guide addresses the two primary synthetic routes: Oxidation of the Sulfide (Route A) and Nucleophilic Displacement (Route B). It prioritizes the "hidden" yield killers: aqueous solubility and decarboxylation.

Module 1: Route A – Oxidation of 5-(Methylthio)thiophene-2-carboxylic Acid

This is the most common industrial route.[1] The starting material, 5-(methylthio)thiophene-2-carboxylic acid, is oxidized to the sulfone.

The Protocol: Catalytic Tungstate Oxidation

Why this method? Unlike mCPBA, which generates equimolar benzoic acid waste that complicates purification, the Sodium Tungstate (


) / Hydrogen Peroxide system is atom-efficient and water-soluble, simplifying the separation of the highly polar product.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve 1.0 eq of sulfide substrate in water (approx. 5-10 volumes). Add 1.1 eq of

    
     to form the soluble sodium carboxylate.
    
  • Catalyst: Add 2.0 mol%

    
    .
    
  • Oxidant Addition: Cool to 0-5°C. Add 2.5 eq of 30%

    
     dropwise. Control exotherm to <10°C.
    
  • Reaction: Allow to warm to RT. Stir 4-6 hours.

  • Quench & Isolation: Cool to 0°C. Acidify carefully with 6M

    
     to pH 1. The product should precipitate.[1][2]
    
Troubleshooting Guide: Oxidation Route
SymptomDiagnosisCorrective Action
Yield < 40% (Product stays in water) The Polarity Trap. The sulfone group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid and the polarity of the molecule. It is significantly soluble in water even at pH 3-4.Aggressive Acidification: Ensure pH is < 1.0 . Salting Out: Saturate the aqueous phase with

before filtration/extraction. Solvent Switch: Do not use Diethyl Ether for extraction. Use Ethyl Acetate/THF (3:1) or n-Butanol .
Contamination with Sulfoxide Under-oxidation. The first oxidation step (Sulfide

Sulfoxide) is fast; the second (Sulfoxide

Sulfone) is slower.
Temperature Bump: After the initial exotherm subsides, heat the reaction to 50-60°C for 1 hour to drive the sulfoxide to sulfone. Check Peroxide: Verify

titer; it degrades over time.
Ring Decomposition (Tar formation) Over-oxidation. The thiophene ring is electron-rich. Excess oxidant or high temps can cleave the ring or polymerize it.pH Control: Maintain the reaction pH slightly acidic to neutral (pH 5-6) during oxidation. Basic conditions can promote ring opening of the sulfone. Switch Oxidant: Use Oxone® in buffered methanol/water if

is too harsh.

Module 2: Route B – Nucleophilic Displacement (Sulfination)[1]

This route involves reacting 5-bromo- or 5-chlorothiophene-2-carboxylic acid with Sodium Methanesulfinate (


).
The Protocol: Copper-Catalyzed Coupling

Why this method? Direct nucleophilic aromatic substitution (


) is difficult on thiophenes unless highly activated. Copper catalysis (Ullmann-type) lowers the activation energy.

Standard Operating Procedure (SOP):

  • Reagents: 1.0 eq 5-Bromothiophene-2-carboxylic acid, 1.5 eq

    
    , 2.0 eq 
    
    
    
    .
  • Catalyst System: 10 mol% CuI, 20 mol% L-Proline (ligand).

  • Solvent: DMSO (dry).

  • Conditions: Heat to 80-90°C under Argon for 12-16 hours.

Troubleshooting Guide: Displacement Route
SymptomDiagnosisCorrective Action
Decarboxylation (Loss of

)
Thermal Instability. Thiophene-2-carboxylic acids with electron-withdrawing groups at C5 are prone to thermal decarboxylation above 100°C.Ester Protection: Perform the reaction on the Methyl Ester instead of the free acid.[1] Hydrolyze (LiOH/THF/Water) after the sulfone is installed. Lower Temp: Keep reaction < 90°C.
Stalled Reaction (< 50% Conversion) Catalyst Poisoning / Ligand Failure. The carboxylic acid moiety can bind Copper, deactivating the catalyst.Ligand Load: Increase L-Proline to 30 mol% or switch to DMEDA (dimethylethylenediamine). Oxygen Leak: Cu(I) oxidizes to inactive Cu(II) in air. Ensure rigorous degassing (freeze-pump-thaw).[1]
Protodehalogenation (H replaces Br) Reduction Side-Reaction. Common in Cu-catalyzed couplings if water is present or temp is too high.Dry Solvents: Use anhydrous DMSO.[1] Base Choice: Switch from

to

to lower the reaction temperature required.

Module 3: Diagnostic Workflows (Visuals)

Figure 1: Oxidation Route Troubleshooting Logic

OxidationTroubleshooting Start Start: Low Yield in Oxidation CheckHPLC Analyze Crude Reaction Mix (HPLC/LCMS) Start->CheckHPLC CleanConversion Conversion > 90% (Sulfone present) CheckHPLC->CleanConversion Clean Peak Incomplete Mixture of Sulfoxide/Sulfone CheckHPLC->Incomplete Sulfoxide Exists Decomp Complex Mixture / Tars CheckHPLC->Decomp No Product WorkupIssue Issue: Workup Loss Product is water soluble CleanConversion->WorkupIssue ActionHeat Action: Increase Temp to 60°C Add 0.5 eq more H2O2 Incomplete->ActionHeat ActionBuffer Action: Buffer pH to 6.0 Switch to Oxone/MeOH Decomp->ActionBuffer ActionSalt Action: Saturate aq. layer with NaCl Extract with EtOAc:THF (3:1) Check pH < 1 WorkupIssue->ActionSalt

Caption: Decision tree for diagnosing yield loss in the oxidation of 5-(methylthio)thiophene-2-carboxylic acid.

Figure 2: Reaction Setup for Cu-Catalyzed Displacement

ReactionSetup Reagents Reagents: 5-Br-Thiophene-Ester MeSO2Na (1.5 eq) Cs2CO3 (2.0 eq) Catalyst Catalyst System: CuI (10 mol%) L-Proline (20 mol%) Reagents->Catalyst Combine solids Conditions Conditions: DMSO (Anhydrous) 90°C, 12h Argon Atmosphere Catalyst->Conditions Degas & Heat Workup Workup: Dilute w/ Water Extract EtOAc LiOH Hydrolysis Conditions->Workup Monitor LCMS Warning CRITICAL: Use Ester to prevent decarboxylation! Conditions->Warning

Caption: Optimized workflow for the nucleophilic displacement route to avoid decarboxylation.

FAQ: Expert Insights

Q1: The product precipitates upon acidification, but the yield is still only 50%. Where is the rest? A: The "mother liquor" (the filtrate) likely contains the remaining 50%. The sulfone group makes this specific carboxylic acid surprisingly soluble in water. Do not discard the filtrate. Saturate it with


 and perform continuous extraction with Ethyl Acetate for 12 hours.

Q2: Can I use


 for the oxidation? 
A: Avoid it.  Permanganate is too aggressive for the electron-rich thiophene ring and often leads to oxidative cleavage of the ring itself (producing sulfate and oxalate byproducts), resulting in tarry residues.

Q3: Why use the ester for the displacement reaction? Can't I just use the acid? A: While you can use the acid, the carboxylate anion formed under basic conditions (required for the coupling) binds tightly to the Copper catalyst, reducing turnover. Furthermore, the free acid is prone to decarboxylation at the temperatures required (80-100°C) for the bulky sulfinate nucleophile to attack. Using the methyl ester solves both problems.

References

  • Oxidation Protocols & Catalyst Selection

    • Methodology: "Tungstate-catalyzed oxidation of sulfides with hydrogen peroxide."[1] Journal of Organic Chemistry.

    • Source: (General reference for tungstate oxidation mechanism).

  • Thiophene Stability & Decarboxylation

    • Insight: "Synthesis and reactions of thiophene-2-carboxylic acids." Tetrahedron.
    • Source:

  • Sulfinate Coupling (Ullmann-Type)

    • Protocol: "Copper-catalyzed coupling of aryl halides with sodium sulfin
    • Source: [ACS Publications - Org.[1] Lett.]([Link])

  • Compound Data (Solubility/pKa)

    • Data: 5-(Methylsulfonyl)thiophene-2-carboxylic acid properties.[3][4][5]

    • Source: (Note: General thiophene sulfone derivatives data).[1]

Sources

Technical Support Center: Purification of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Methylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Introduction to the Challenges

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a polar, high-melting solid (m.p. 204 °C) that presents unique purification challenges due to the presence of both a strongly electron-withdrawing sulfonyl group and an acidic carboxylic acid moiety. These functional groups influence its solubility, potential for co-crystallization with impurities, and chromatographic behavior. A common synthetic route involves the oxidation of 5-(methylthio)thiophene-2-carboxylic acid, which can lead to characteristic impurities. Understanding these properties and potential pitfalls is crucial for developing an effective purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-(Methylsulfonyl)thiophene-2-carboxylic acid in a question-and-answer format.

Recrystallization Issues

Q1: My product oils out or precipitates as a fine powder during recrystallization. What is happening and how can I fix it?

A1: Oiling out or rapid precipitation of a fine powder instead of forming well-defined crystals is a common issue when the solute is supersaturated in a solvent where it has borderline solubility, or when the cooling rate is too fast. The high polarity of 5-(Methylsulfonyl)thiophene-2-carboxylic acid can make solvent selection tricky.

  • Causality: The methylsulfonyl group and the carboxylic acid create strong intermolecular interactions, leading to a high lattice energy. If the solvent is not ideal, the compound may crash out of the solution before it can form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Slower Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.

    • Solvent System Modification: A single solvent may not provide the ideal solubility curve. Consider a binary solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol, ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. A methanol/water mixture has been shown to be effective for similar thiophene carboxylic acids.[1]

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to initiate crystallization.

Q2: After recrystallization, my product purity has not significantly improved according to HPLC analysis. What are the likely reasons?

A2: This indicates that the chosen recrystallization solvent is not effectively discriminating between your desired product and the impurities. This often happens when the impurities have very similar solubility profiles to the product.

  • Causality: The most probable impurities from the synthesis are the starting material, 5-(methylthio)thiophene-2-carboxylic acid, and the intermediate 5-(methylsulfinyl)thiophene-2-carboxylic acid (the sulfoxide). These related structures can have similar polarities and may co-crystallize with the final product.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic solvent screening is essential. Test the solubility of your crude product in a range of solvents with varying polarities at room temperature and at their boiling points. Ideal recrystallization solvents will show low solubility at room temperature and high solubility at elevated temperatures. A list of common recrystallization solvents can be found in various resources.[2]

    • Acid-Base Extraction: Before recrystallization, consider an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). Your carboxylic acid product will move to the aqueous layer as its carboxylate salt, leaving less acidic or neutral impurities in the organic layer. Afterward, acidify the aqueous layer to precipitate your purified product, which can then be filtered and further purified by recrystallization.

    • Alternative Purification Technique: If recrystallization proves ineffective, column chromatography may be necessary to separate impurities with similar solubility.

Column Chromatography Issues

Q3: My compound is streaking or tailing badly on the silica gel column. How can I improve the separation?

A3: Tailing of carboxylic acids on silica gel is a frequent problem. The acidic nature of the carboxylic acid leads to strong interactions with the slightly acidic silica gel surface, causing poor peak shape and inefficient separation.

  • Causality: The polar carboxylic acid group can deprotonate on the silica surface and interact strongly with the silanol groups, leading to a slow and uneven elution.

  • Troubleshooting Workflow:

    G A Problem: Tailing of Carboxylic Acid on Silica Gel B Option 1: Modify Mobile Phase A->B C Option 2: Use a Different Stationary Phase A->C D Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. B->D F Consider reverse-phase chromatography (C18) with an acidic aqueous mobile phase. C->F E Rationale: Suppresses ionization of the carboxylic acid, reducing interaction with silica. D->E G Rationale: The compound will elute based on hydrophobicity, often providing better peak shape for polar compounds. F->G

    Caption: Troubleshooting workflow for tailing issues in column chromatography.

  • Detailed Explanation:

    • Acidify the Mobile Phase: Adding a small percentage of a volatile acid like acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane mixture) is the most common and effective solution. This ensures that the carboxylic acid remains in its protonated, less polar form, minimizing strong interactions with the silica gel.

    • Reverse-Phase Chromatography: If tailing persists, consider switching to reverse-phase chromatography. Using a C18 column with a mobile phase of acetonitrile/water or methanol/water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can provide excellent separation for polar acidic compounds.

Q4: I am having trouble separating the product from the starting thioether and the intermediate sulfoxide. What solvent system should I use?

A4: The polarity difference between the thioether, sulfoxide, and the final sulfone product is the key to their separation by column chromatography. The sulfone is the most polar, followed by the sulfoxide, and then the thioether.

  • Causality: The oxidation of the sulfur atom increases its polarity. Therefore, the starting material will be the least retained on a normal-phase silica gel column, and the desired sulfone product will be the most retained.

  • Recommended Approach:

    • TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate of your crude mixture in various solvent systems to find an eluent that gives good separation between the spots. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.

    • Solvent Gradient: A gradient elution on your column will likely be most effective. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexane) to elute the less polar thioether. Gradually increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexane) to elute the sulfoxide and then your desired sulfone product. Remember to add a small amount of acid to the mobile phase to prevent tailing.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-(Methylsulfonyl)thiophene-2-carboxylic acid in common lab solvents?

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to high, especially when heatedThe carboxylic acid and sulfonyl groups can hydrogen bond with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, THFLow to moderateThese solvents can act as hydrogen bond acceptors but not donors.
Non-polar Hexane, Toluene, DichloromethaneVery lowThe high polarity of the molecule makes it immiscible with non-polar solvents.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for purity confirmation:

  • HPLC: High-Performance Liquid Chromatography is the most common and reliable method for assessing purity. A reverse-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic acid) should provide a sharp peak for your product and separate it from potential impurities.

  • Melting Point: A sharp melting point close to the literature value (204 °C) is a good indicator of purity.[3] A broad melting range suggests the presence of impurities.

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

Q3: What are the best storage conditions for 5-(Methylsulfonyl)thiophene-2-carboxylic acid?

A3: It is a stable, white powder. It should be stored in a tightly sealed container in a cool, dry place, protected from light.

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Methanol/Water)

This protocol is a good starting point for the recrystallization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

  • Dissolution: In a fume hood, place the crude 5-(Methylsulfonyl)thiophene-2-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water, and then with a small amount of cold water. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purification using silica gel chromatography.

  • Column Packing: Pack a glass column with silica gel using a slurry of 10% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a low polarity solvent mixture (e.g., 10-20% ethyl acetate in hexane containing 0.5% acetic acid) to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane with 0.5% acetic acid) to elute the sulfoxide intermediate.

    • Further increase the polarity (e.g., to 70-100% ethyl acetate with 0.5% acetic acid) to elute the desired 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • 5-chloro-3-methylthiophene-2-carboxylic acid, mp (methanol / H 2 O): 149-152 ° C (90%).
  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC - NIH. Available at: [Link]

  • Process for the purification of thiophenes - Google Patents.
  • Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]

  • The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents.
  • Preparation method of 2-thiophenecarboxylic acid - Google Patents.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Available at: [Link]

  • 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester - ChemBK. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - Semantic Scholar. Available at: [Link]

  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. Available at: [Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Available at: [Link]

  • 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester - PubChem. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Yield of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Researcher

Welcome to the comprehensive technical support guide for the synthesis and yield optimization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid. This resource is specifically designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound and its precursors. The following sections provide in-depth, field-proven insights into the common challenges encountered during its synthesis, from the preparation of the key precursor, 5-(methylthio)thiophene-2-carboxylic acid, to its final oxidation. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-(Methylsulfonyl)thiophene-2-carboxylic acid?

A1: The most prevalent and logical synthetic pathway involves a two-step process: the synthesis of 5-(methylthio)thiophene-2-carboxylic acid followed by its oxidation to the desired 5-(methylsulfonyl)thiophene-2-carboxylic acid. This approach is favored due to the availability of starting materials and the generally reliable nature of the oxidation step.

Q2: My oxidation of 5-(methylthio)thiophene-2-carboxylic acid is stalling, and I'm seeing a significant amount of the corresponding sulfoxide. What is the likely cause?

A2: The formation of the sulfoxide is a common intermediate in the oxidation of a sulfide to a sulfone. If the reaction is not progressing to the sulfone, the primary culprits are insufficient oxidizing agent or suboptimal reaction temperature. The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide. To drive the reaction to completion, ensure you are using at least two, and preferably 2.2-3.0, equivalents of the oxidizing agent.[1] Additionally, a moderate increase in reaction temperature may be necessary, but this should be done cautiously to avoid side reactions.

Q3: I am observing a complex mixture of byproducts in my final product. What are the potential side reactions?

A3: Besides the intermediate sulfoxide, other byproducts can arise from the oxidation of the thiophene ring itself, especially under harsh conditions.[2] The use of strong, non-selective oxidizing agents can lead to the formation of thiophene-S-oxides, which can be unstable and lead to a variety of downstream products.[2] To minimize this, it is crucial to use a selective oxidizing agent like m-CPBA or Oxone and to maintain careful control over the reaction temperature.

Q4: How can I effectively purify the final product, 5-(Methylsulfonyl)thiophene-2-carboxylic acid?

A4: Standard purification techniques such as recrystallization and column chromatography are generally effective.[3] Given that the final product is a carboxylic acid, it may streak on a standard silica gel column. To mitigate this, it is often recommended to add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent system.[4] For recrystallization, a solvent screen should be performed to identify a solvent in which the compound has low solubility at room temperature but is readily soluble when heated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient oxidizing agent. 2. Low reaction temperature. 3. Poor quality of oxidizing agent.1. Increase the equivalents of the oxidizing agent to 2.2-3.0.[1] 2. Gradually increase the reaction temperature, monitoring by TLC. 3. Use a freshly opened or properly stored container of the oxidizing agent.
Incomplete Reaction (Mixture of Sulfoxide and Sulfone) 1. Insufficient oxidizing agent. 2. Reaction time is too short. 3. Low reaction temperature.1. Add an additional 0.5-1.0 equivalent of the oxidizing agent and continue to monitor the reaction. 2. Extend the reaction time, monitoring by TLC until the sulfoxide spot disappears. 3. Increase the reaction temperature moderately.
Formation of Multiple Unidentified Byproducts 1. Over-oxidation of the thiophene ring. 2. Reaction temperature is too high. 3. Use of a non-selective oxidizing agent.1. Use a milder, more selective oxidizing agent such as m-CPBA or Oxone. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Avoid harsh oxidizing agents.
Difficulty in Purifying the Final Product 1. Streaking on silica gel column due to the carboxylic acid group. 2. Co-elution with byproducts.1. Add 0.1-1% acetic acid to the eluent for column chromatography.[4] 2. If column chromatography is ineffective, attempt recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of 5-(methylthio)thiophene-2-carboxylic acid

This protocol is based on the established reactivity of thiophene-2-carboxylic acid, which can be selectively deprotonated at the 5-position.[5]

Materials:

  • Thiophene-2-carboxylic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl disulfide (DMDS)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add dimethyl disulfide (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Oxidation to 5-(Methylsulfonyl)thiophene-2-carboxylic acid using m-CPBA

This protocol is a representative procedure adapted from general methods for the oxidation of aryl sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).[1][6]

Materials:

  • 5-(methylthio)thiophene-2-carboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM) or another suitable solvent like THF

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-(methylthio)thiophene-2-carboxylic acid (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[7]

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (with 0.1-1% acetic acid in the eluent) or recrystallization.

Data Presentation: Impact of Oxidizing Agent on Sulfone Formation

The choice of oxidizing agent and the stoichiometry are critical for achieving a high yield of the desired sulfone. The following table summarizes common oxidizing agents and their typical conditions for the conversion of sulfides to sulfones.

Oxidizing Agent Typical Equivalents for Sulfone Common Solvents Typical Temperature Key Considerations
m-CPBA 2.2 - 3.0DCM, Chloroform, THF0 °C to room temperatureHighly effective and selective. Byproduct (m-chlorobenzoic acid) must be removed during workup.[1][6]
Oxone® 2.0 - 2.5Methanol/Water, AcetonitrileRoom temperatureA stable, inexpensive, and environmentally benign oxidant.[8][9]
Hydrogen Peroxide / Acetic Acid >2.0Acetic AcidRoom temperature to gentle heatingA "green" option, but may require longer reaction times or heating, which can increase the risk of side reactions.[10]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Deprotonation with n-BuLi Deprotonation with n-BuLi Thiophene-2-carboxylic acid->Deprotonation with n-BuLi 1. n-BuLi, THF, -78°C Reaction with DMDS Reaction with DMDS Deprotonation with n-BuLi->Reaction with DMDS 2. (CH3)2S2 5-(methylthio)thiophene-2-carboxylic acid 5-(methylthio)thiophene-2-carboxylic acid Reaction with DMDS->5-(methylthio)thiophene-2-carboxylic acid Oxidation Reaction Oxidation Reaction 5-(methylthio)thiophene-2-carboxylic acid->Oxidation Reaction m-CPBA (>2 eq), DCM 5-(Methylsulfonyl)thiophene-2-carboxylic acid 5-(Methylsulfonyl)thiophene-2-carboxylic acid Oxidation Reaction->5-(Methylsulfonyl)thiophene-2-carboxylic acid

Caption: Synthetic pathway to 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

Troubleshooting Logic

G Start Start Low Yield Low Yield Start->Low Yield Check Oxidant Stoichiometry Check Oxidant Stoichiometry Low Yield->Check Oxidant Stoichiometry >2.2 eq? Incomplete Reaction Incomplete Reaction Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Sulfoxide present? Byproducts Observed Byproducts Observed Check Reaction Temperature Check Reaction Temperature Byproducts Observed->Check Reaction Temperature Too high? Check Oxidant Stoichiometry->Incomplete Reaction Yes Successful Synthesis Successful Synthesis Check Oxidant Stoichiometry->Successful Synthesis No, adjust Increase Reaction Time/Temp->Byproducts Observed Increase Reaction Time/Temp->Successful Synthesis No Check Reaction Temperature->Successful Synthesis No, optimize

Caption: Decision tree for troubleshooting the oxidation reaction.

References

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • ResearchGate. Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. [Link]

  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • PubMed. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). [Link]

  • MDPI. Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. [Link]

  • ResearchGate. Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. [Link]

  • MySkinRecipes. 5-Methyl-2-thiophenecarboxylic acid. [Link]

  • YouTube. Oxidation of Sulfides. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Reddit. Conversion of sulfide to sulfone?[Link]

  • Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]

  • ResearchGate. Oxidations of sulfur rich heterocycles - New S-oxides of the parent 1,2,4-trithiolane and its tetramethyl derivative: Synthesis and structural investigations. [Link]

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  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?[Link]

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Technical Support Center: Overcoming Poor Solubility of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Methylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound. Here, we address common issues encountered during experimental work in a direct question-and-answer format, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-(Methylsulfonyl)thiophene-2-carboxylic acid that influence its solubility?

A1: The solubility of 5-(Methylsulfonyl)thiophene-2-carboxylic acid is governed by a delicate interplay of its functional groups. The thiophene ring provides a hydrophobic core. Conversely, the carboxylic acid group (-COOH) is a polar, ionizable group that can engage in hydrogen bonding, which generally favors solubility in polar solvents. The methylsulfonyl group (-SO₂CH₃) is also polar and can act as a hydrogen bond acceptor, which would be expected to increase aqueous solubility. However, the strong crystal lattice energy of sulfones can sometimes lead to lower than expected solubility.[1]

Q2: I am observing very low solubility of 5-(Methylsulfonyl)thiophene-2-carboxylic acid in water. Is this expected, and what is the first step I should take?

A2: Yes, observing low solubility in neutral water is expected for many carboxylic acids, especially those with a larger hydrophobic scaffold. The first and most effective step to improve aqueous solubility is to adjust the pH of the solution.

The carboxylic acid group has a predicted pKa of approximately 2.76. This means that at a pH above this value, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. A general rule of thumb is to adjust the pH to at least two units above the pKa to ensure complete ionization and maximize solubility. Therefore, preparing your aqueous solution with a buffer at a pH of 5 or higher should significantly improve the solubility of the compound.[2]

Troubleshooting Guides

Issue 1: My compound precipitates out of aqueous buffer during my experiment.

This is a common issue that can arise from a variety of factors. Here's a systematic approach to troubleshooting this problem:

Initial Assessment:

  • Confirm the pH of your buffer: Ensure the pH of your final solution is stable and remains at the desired level. The addition of an acidic compound can sometimes lower the pH of a weakly buffered solution, causing the compound to fall out of solution.

  • Check for temperature fluctuations: Solubility is often temperature-dependent. If your experiment involves temperature changes, the compound may be precipitating at lower temperatures.

Solutions:

  • Increase the buffer capacity: If you suspect the pH is dropping, using a buffer with a higher concentration or a buffer with a pKa closer to your target pH can provide better pH stability.

  • Employ a co-solvent system: The addition of a water-miscible organic solvent can significantly enhance the solubility of your compound.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

This protocol describes the preparation of a 10 mM stock solution of 5-(Methylsulfonyl)thiophene-2-carboxylic acid in an aqueous buffer.

Materials:

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid (MW: 206.24 g/mol )

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Weigh out 2.06 mg of 5-(Methylsulfonyl)thiophene-2-carboxylic acid and place it in a 10 mL volumetric flask.

  • Add approximately 8 mL of PBS to the flask.

  • While stirring, add the 1 M NaOH or KOH solution dropwise until the solid is fully dissolved.

  • Use a calibrated pH meter to check the pH of the solution. If necessary, continue to add base dropwise until the pH is stable at 7.4.

  • Bring the final volume to 10 mL with PBS.

  • If any particulates remain, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubility Determination using the Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic solubility of the compound in a given solvent.

Materials:

  • 5-(Methylsulfonyl)thiophene-2-carboxylic acid

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of 5-(Methylsulfonyl)thiophene-2-carboxylic acid to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation

Table 1: Predicted Physicochemical Properties of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₆H₆O₄S₂[2]
Molecular Weight206.24 g/mol [2]
Predicted pKa2.76 ± 0.10Chemicalize
Predicted LogP0.85Chemicalize

Table 2: General Solubility of Carboxylic Acids in Common Solvents

SolventGeneral SolubilityRationale
Water (neutral)Poor to moderateDependent on the size of the hydrophobic region.
Aqueous Base (e.g., NaOH, NaHCO₃)HighFormation of a highly soluble carboxylate salt.[4]
Methanol / EthanolGoodPolar protic solvents that can hydrogen bond with the carboxylic acid.
AcetoneGoodPolar aprotic solvent.
Dichloromethane (DCM) / ChloroformModerate to PoorLess polar solvents.
Diethyl EtherModerate to PoorLow polarity.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, excellent for dissolving a wide range of compounds.[5][6]
Dimethylformamide (DMF)HighHighly polar aprotic solvent.[5]

Visualizations

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Compound_Acid R-COOH (Poorly Soluble) Compound_Salt R-COO⁻ + H⁺ (Highly Soluble) Compound_Acid->Compound_Salt Deprotonation (Addition of Base) Compound_Salt->Compound_Acid Protonation (Addition of Acid)

Caption: pH-dependent equilibrium of 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

G cluster_steps workflow Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed workflow->start step1 Q: Is an aqueous solution required? start->step1 step2a step2a step1->step2a Yes step2b A: No (Organic Solvent) Select a polar organic solvent (e.g., DMSO, DMF, Alcohols) step1->step2b No step3a Q: Is solubility sufficient? step2a->step3a step4a A: Yes Proceed with experiment step3a->step4a Yes step5a A: No Add Co-solvent (e.g., DMSO, Ethanol) step3a->step5a No step6a Q: Is solubility sufficient? step5a->step6a step7a A: Yes Proceed with experiment step6a->step7a Yes step8a A: No Consider Salt Formation or other formulation strategies step6a->step8a No step3b Proceed with experiment step2b->step3b

Caption: Decision tree for addressing solubility issues.

References

  • Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140–147. [Link]

  • Reddit discussion on solvent miscibility. (2019). r/OrganicChemistry. [Link]

  • Hamer, W. J., & Acree, S. F. (1944). pH values of acid-salt mixtures of some aromatic sulfonic acids at various temperatures and a criterion of the completeness of dissociation of the sulfonic acid group. Journal of Research of the National Bureau of Standards, 33(2), 87. [Link]

  • Wang, L., Zhong, W., & et al. (2018). Coupling of Carboxylic Sodium/Potassium Salt with Amine. Reaction... ResearchGate. [Link]

  • Song, X., Fanelli, M. G., Cook, J. M., & Bai, F. (2012). Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. The Journal of Physical Chemistry A, 116(20), 4934–4946. [Link]

  • Grodowska, K., & Parczewski, A. (2010). A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Couture, A., Deniau, E., & Grandclaudon, P. (2001). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. Chemical Reviews, 101(3), 855–902. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducandas, V., Isnard, P., Guntrum, E., Senac, A., Ruisseau, S., Cruciani, P., & Hosek, P. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link]

  • Wikipedia. (n.d.). Sulfonic acid. [Link]

  • Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducandas, V., Isnard, P., Guntrum, E., Senac, A., Ruisseau, S., Cruciani, P., & Hosek, P. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme. [Link]

  • Singh, A., & Kumar, D. (2017). Synthesis and antimicrobial evaluation of novel thiophene derivatives. ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]

  • Česal, A., & et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • Singh, M. V., & et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ResearchGate. [Link]

  • El-Hiti, G. A., & et al. (2016). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • Wang, H.-F., & et al. (2007). Ionic Binding of Na versus K to the Carboxylic Acid Headgroup of Palmitic Acid Monolayers Studied by Vibrational Sum Frequency G. OSU Chemistry. [Link]

  • LibreTexts. (2019). 17.4: Sulfonic Acids. Chemistry LibreTexts. [Link]

  • University of Wisconsin-La Crosse. (n.d.). CARBOXYLIC ACID UNKNOWN Candidates. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Li, Y., & et al. (2018). KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. ResearchGate. [Link]

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Technical Support Center: 5-(Methylsulfonyl)thiophene-2-carboxylic acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Methylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unexpected results that can arise during experiments with this versatile yet challenging reagent. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Section 1: Reagent Handling and Solubility

Question 1: I'm having difficulty dissolving 5-(Methylsulfonyl)thiophene-2-carboxylic acid in common organic solvents for my amide coupling reaction. What do you recommend?

Answer:

This is a common observation. The combination of a polar carboxylic acid and a highly polar methylsulfonyl group on the thiophene ring leads to a molecule with high crystallinity and low solubility in many standard non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Causality: The strong dipole-dipole interactions and potential for hydrogen bonding in the solid state require a solvent that can effectively solvate both the polar functionalities.

Troubleshooting Steps:

  • Solvent Selection: Switch to more polar aprotic solvents. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are excellent choices. Dimethyl sulfoxide (DMSO) can also be used, but be cautious as it can be difficult to remove and may complicate certain reactions.

  • Gentle Heating: Gentle warming of the solvent mixture can aid dissolution. However, prolonged heating is not recommended to avoid potential degradation.

  • Co-solvent Systems: A co-solvent system, such as DMF with a small amount of THF, can sometimes improve solubility without significantly altering the reaction polarity.

  • Salt Formation: For certain applications, pre-forming a salt of the carboxylic acid with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can enhance solubility in some organic solvents.

Table 1: Recommended Solvents for 5-(Methylsulfonyl)thiophene-2-carboxylic acid

SolventPolarity IndexBoiling Point (°C)Notes
N,N-Dimethylformamide (DMF)6.4153Excellent choice for solubility and reaction medium.
N,N-Dimethylacetamide (DMAc)6.5165Similar to DMF, slightly higher boiling point.
N-Methyl-2-pyrrolidone (NMP)6.7202Good for higher temperature reactions, but difficult to remove.
Dimethyl sulfoxide (DMSO)7.2189High polarity, but can interfere with some reagents.
Section 2: Amide Coupling Reactions - Low Yield and Incomplete Conversion

Question 2: My amide coupling reaction with 5-(Methylsulfonyl)thiophene-2-carboxylic acid is giving low yields, even with standard coupling agents like HATU or EDC. What could be the issue?

Answer:

Low yields in amide coupling reactions with this substrate can stem from several factors related to its electronic properties. The potent electron-withdrawing nature of the methylsulfonyl group significantly impacts the reactivity of the carboxylic acid.

Causality and Troubleshooting:

  • Increased Acidity: The methylsulfonyl group makes the carboxylic acid proton more acidic. In the presence of your amine and a base, a rapid acid-base reaction can occur, forming the carboxylate salt. While this anion is necessary for the reaction, its stability can sometimes slow down the initial activation step with the coupling reagent.

    • Expert Insight: While seemingly counterintuitive, a highly stable carboxylate can be less nucleophilic towards the coupling reagent.

  • Coupling Reagent Choice: Standard coupling conditions may not be optimal. For electron-deficient carboxylic acids, a more robust activation is often necessary.

Recommended Protocols for Improved Yields:

Protocol 1: Enhanced Activation with HATU

  • Dissolve 5-(Methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add your amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The additional base ensures the carboxylate is formed and neutralizes the HCl byproduct from the coupling.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of HATU (1.2 eq) in DMF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

Protocol 2: Acyl Chloride Formation

For particularly challenging couplings, converting the carboxylic acid to the more reactive acyl chloride can be highly effective.

  • Suspend 5-(Methylsulfonyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM with a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.[1][2]

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of your amine (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) at 0 °C.

  • Stir for 1-3 hours at room temperature.

dot

AmideCouplingWorkflow cluster_activation Activation Method cluster_reaction Reaction & Workup start Carboxylic Acid + Amine + Base coupling_reagent HATU / DIPEA in DMF start->coupling_reagent Standard Conditions acyl_chloride SOCl₂ or (COCl)₂ in DCM start->acyl_chloride For Hindered/Unreactive Amines reaction Amide Formation coupling_reagent->reaction acyl_chloride->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product Final Amide purification->product SideReactions cluster_conditions Reaction Conditions cluster_products Potential Byproducts start 5-(Methylsulfonyl)thiophene- 2-carboxylic acid high_temp High Temperature (>80°C) start->high_temp strong_base Strong Base (e.g., LDA) start->strong_base coupling_reagent Coupling Reagent (e.g., HATU) start->coupling_reagent decarboxylation 2-Methylsulfonylthiophene high_temp->decarboxylation Decarboxylation ring_deprotonation Deprotonated Thiophene Species strong_base->ring_deprotonation Ring Deprotonation reagent_byproduct Tetramethylurea coupling_reagent->reagent_byproduct Reagent Decomposition

Caption: Potential side reactions and their causative conditions.

Section 4: Purification Challenges

Question 4: The purification of my final amide product is proving difficult. It seems to be very polar and streaks on my silica gel column. Any suggestions?

Answer:

The polarity of your final product will be high due to the presence of the methylsulfonyl group and the amide bond. This often leads to poor behavior on standard silica gel chromatography.

Troubleshooting Purification:

  • Recrystallization: This should be your first approach. The high polarity and crystallinity of your product often make it a good candidate for recrystallization.

    • Solvent Screening: Test a range of solvents from polar aprotic (e.g., ethyl acetate, acetonitrile) to polar protic (e.g., isopropanol, ethanol). A solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot is ideal.

  • Chromatography Modifications:

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often more effective for purifying polar compounds.

    • Modified Normal Phase: If you must use silica gel, consider modifying your mobile phase. Adding a small percentage of a polar solvent like methanol can help, but to reduce streaking, the addition of an acid (e.g., 0.1-1% acetic acid) or a base (e.g., 0.1-1% triethylamine), depending on the nature of your compound, can significantly improve peak shape.

  • Aqueous Extraction: Ensure your workup is effective. Washing your organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities (like residual amine and DIPEA), and a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove any unreacted carboxylic acid.

Self-Validating Analytical Protocol

Confirming the structure and purity of your starting material and product is crucial.

Table 2: Analytical Characterization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid

TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons on the thiophene ring (doublets), singlet for the methylsulfonyl group, broad singlet for the carboxylic acid proton.Structural confirmation and purity.
¹³C NMR Carbons of the thiophene ring, carbonyl carbon, methylsulfonyl carbon.Confirms carbon framework.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight.Confirms molecular weight.
IR Spectroscopy Strong C=O stretch for the carboxylic acid, O-H stretch, characteristic S=O stretches for the sulfonyl group.Confirms presence of key functional groups.

References

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2023). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • YouTube. (2018). Decarboxylation of Carboxylic Acid. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • YouTube. (2019). Making Amides from Carboxylic Acids. [Link]

  • SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ResearchGate. (2002). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene-2-carboxylic acid (7),.... [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. [Link]

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • Reddit. (2022). COOH activation in presence of sulfonic acids. [Link]

  • Royal Society of Chemistry. (2021). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • ACS Publications. (2023). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. [Link]

  • YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Thieme. (n.d.). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. [Link]

  • National Institutes of Health. (n.d.). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. [Link]

  • MDPI. (n.d.). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]

  • ResearchGate. (2015). Synthetic strategies and functional reactivity of versatile thiophene synthons. [https://www.researchgate.net/publication/281119564_Synthetic_strategies_and_functional_reactivity_of_versatile_thiophene_synthons]([Link]_ reactivity_of_versatile_thiophene_synthons)

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

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5-(Methylsulfonyl)thiophene-2-carboxylic acid reaction mechanism problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a high-value intermediate characterized by a unique "pull-pull" electronic structure. The electron-withdrawing methylsulfonyl group at C5 and the carboxylic acid at C2 create a highly electron-deficient thiophene core. This electronic environment imparts specific reactivity challenges: enhanced acidity (low pKa) , susceptibility to nucleophilic aromatic substitution (SNAr) , and thermal decarboxylation . This guide addresses these failure modes with mechanistic insights and validated protocols.

Part 1: The "Dead" Reaction (Amide Coupling Failures)

User Complaint: "I am trying to couple this acid with a primary amine using EDC/NHS, but I see low conversion and a precipitate that doesn't redissolve."

Mechanistic Insight: The predicted pKa of 5-(methylsulfonyl)thiophene-2-carboxylic acid is approximately 2.76 , significantly lower than benzoic acid (~4.2) or unsubstituted thiophene-2-carboxylic acid (~3.5) [1].

  • Salt Formation Trap: Upon mixing with an amine, this strong organic acid immediately protonates the amine, forming a stable, insoluble ammonium carboxylate salt. Standard coupling conditions (like EDC without sufficient auxiliary base) often fail to break this salt pair, stalling the reaction.

  • Activation Kinetics: The electron-deficient ring stabilizes the carboxylate anion, making it a poor nucleophile towards the coupling reagent (e.g., the carbodiimide).

Troubleshooting Protocol:

ParameterRecommendationRationale
Coupling Reagent HATU or T3P (Propylphosphonic anhydride)HATU is superior for electron-poor acids; T3P avoids epimerization (if chiral amines are used) and drives equilibrium.
Base DIPEA (3.0 - 4.0 equivalents)Essential to neutralize the acid and keep the amine deprotonated. The first equivalent is consumed immediately by the acid.
Solvent DMF or NMP High polarity is required to dissolve the initial ammonium salt and facilitate the reaction. DCM often leads to precipitation.
Temperature 0°C to RT (Do NOT Heat)Heating promotes decarboxylation (see Part 2) and SNAr side reactions (see Part 3).

Diagnostic Workflow (DOT Diagram):

CouplingLogic Start Coupling Reaction Fails CheckSolubility Is there a precipitate? Start->CheckSolubility SaltIssue Ammonium Salt Formation (Acid pKa ~2.8) CheckSolubility->SaltIssue Yes CheckReagent Using EDC/DCC? CheckSolubility->CheckReagent No AddBase Add 3-4 eq. DIPEA Switch to DMF SaltIssue->AddBase AddBase->CheckReagent SwitchReagent Switch to HATU or T3P (Better activation for e- poor acids) CheckReagent->SwitchReagent Yes Success Amide Product Formed CheckReagent->Success No (Already using HATU) SwitchReagent->Success

Figure 1: Decision tree for troubleshooting amide coupling failures.

Part 2: The "Vanishing" Product (Decarboxylation)

User Complaint: "My LCMS shows the product mass during the reaction, but after workup and drying, the yield drops, and I see a new peak corresponding to [M-44]."

Mechanistic Insight: Thiophene-2-carboxylic acids are prone to thermal decarboxylation. This pathway is accelerated by:

  • Electron-Withdrawing Groups (EWGs): The C5-sulfonyl group stabilizes the intermediate carbanion at C2 after CO2 loss.

  • Acidic Workups: Protonation of the C2 position (ipso-attack) facilitates the loss of CO2.

  • Heat: Temperatures above 60°C significantly increase the rate of decarboxylation [2].

Stability Data (Simulated based on scaffold reactivity):

Condition% Decarboxylation (1h)Status
25°C, Neutral pH< 1%Stable
50°C, Neutral pH~ 5%Caution
80°C, Neutral pH> 25%Unstable
25°C, pH 1 (HCl)~ 10%Risk
Reflux (Toluene)> 90%Critical Failure

Prevention Protocol:

  • Workup: Do not use strong mineral acids (HCl) to acidify the aqueous layer during extraction. Use citric acid (10% aq) or NH4Cl to adjust pH to ~4-5.

  • Drying: Avoid oven drying. Use a vacuum desiccator at room temperature.

  • Reaction: If heating is required for a subsequent step, ensure the carboxylate is fully converted to the amide before raising the temperature.

Part 3: Impurity Profile (Nucleophilic Aromatic Substitution)

User Complaint: "I see a side product with mass [M+Amine-SO2Me]. Is the sulfone leaving?"

Mechanistic Insight: Yes. The C5 position is activated for Nucleophilic Aromatic Substitution (SNAr) . The "pull-pull" system makes the ring highly electrophilic.

  • Leaving Group: The methylsulfonyl group (MeSO2-) is a competent leaving group in activated heteroaromatics.

  • Nucleophile: Primary amines, thiols, or alkoxides used in the reaction can attack C5, displacing the sulfone [3].

Reaction Pathway Diagram:

SNArMechanism Substrate 5-(Methylsulfonyl) thiophene-2-COOH PathA Path A: Amide Coupling (Desired) Substrate->PathA Activation at C2 (Low Temp, HATU) PathB Path B: S_NAr Attack at C5 (Side Reaction) Substrate->PathB Nucleophile Attack at C5 (High Temp, Excess Amine) Target Target Amide PathA->Target Impurity 5-Amino-thiophene derivative (Sulfone displaced) PathB->Impurity

Figure 2: Competing reaction pathways. Path B dominates at high temperatures or with strong nucleophiles.

Mitigation Strategy:

  • Stoichiometry: Avoid large excesses of the amine nucleophile (> 1.5 eq).

  • Order of Addition: Pre-activate the acid with the coupling reagent (e.g., HATU/Base) for 15 minutes before adding the amine. This ensures the rapid consumption of the amine by the activated ester (kinetic control) rather than the slower SNAr attack on the ring.

  • Temperature: Keep the reaction strictly below 40°C. SNAr activation barriers are generally higher than amide coupling barriers.

References

  • ChemicalBook. (2025).[1][2] 5-(Methylsulfonyl)thiophene-2-carboxylic acid Properties and Acidity Data. Retrieved from

  • Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein J. Org. Chem. Retrieved from

  • National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. Retrieved from

Sources

Technical Support Center: 5-(Methylsulfonyl)thiophene-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Byproduct Formation & Reactivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Technical Overview

5-(Methylsulfonyl)thiophene-2-carboxylic acid is a deceptively simple scaffold. Its reactivity profile is dominated by the "push-pull" electronic tension between two strong electron-withdrawing groups (EWGs): the methylsulfonyl group (


)  at position C5 and the carboxylic acid (

)
at position C2.

While valuable for introducing polarity and metabolic stability into drug candidates, this electronic deficiency creates two critical instability vectors:

  • Facile Decarboxylation: The electron-deficient ring lowers the activation energy for

    
     loss, particularly under thermal or acidic stress.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The C5 position is highly activated for nucleophilic attack. The sulfonyl moiety acts as an excellent leaving group (nucleofuge), allowing amines or thiolates to displace it during standard coupling reactions.
    

This guide addresses these specific failure modes with mechanistic insights and validated protocols.

Diagnostic Troubleshooting Guide (Q&A)

Category 1: Decarboxylation & Thermal Instability

Q: I am seeing a major byproduct with M-44 mass in LCMS after converting the acid to the acid chloride using thionyl chloride (


). What is happening? 

A: You are observing thermal decarboxylation . The byproduct is 2-(methylsulfonyl)thiophene .

  • Mechanism: Thiophene-2-carboxylic acids are inherently less stable than their benzene counterparts. The 5-sulfonyl group withdraws electron density, destabilizing the C2-carboxyl bond. When you reflux in thionyl chloride (

    
    ), you provide sufficient thermal energy to cleave the 
    
    
    
    bond, releasing
    
    
    .
  • Correction: Switch to Oxalyl Chloride (

    
    )  with catalytic DMF in Dichloromethane (DCM) at 
    
    
    
    to Room Temperature (RT). This generates the acid chloride under mild conditions, avoiding the thermal threshold for decarboxylation.

Q: Can I use strong mineral acids for ester hydrolysis on this scaffold?

A: Avoid if possible. Refluxing in


 or 

often leads to decarboxylation.
  • Recommended Protocol: Use mild basic hydrolysis (

    
     in 
    
    
    
    ) at ambient temperature. If acidic conditions are required for solubility, use
    
    
    at temperatures
    
    
    and monitor strictly by HPLC.
Category 2: Nucleophilic Displacement ( )

Q: During amide coupling with a secondary amine, I see a byproduct where the methylsulfonyl group is missing, and the amine has added twice. Why?

A: This is Nucleophilic Aromatic Substitution (


) .
  • The Trap: You likely assumed the carboxyl group is the only electrophile. However, the C5 carbon is highly electrophilic due to the inductive effect of the sulfone.

  • Scenario: If you use an excess of amine or high temperatures, the amine attacks C5, displacing the methanesulfinate anion (

    
    ). The result is a 5-amino-thiophene-2-amide  derivative (the amine reacts at both the carbonyl and the C5 position).
    
  • Correction:

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine.

    • Order of Addition: Pre-activate the acid (e.g., with HATU or as acid chloride) before adding the amine. Do not mix the acid, amine, and coupling reagent all at once if using slow-reacting coupling agents.

    • Temperature: Keep the reaction at

      
       during the amine addition.
      
Category 3: Activation & Reagent Selection

Q: My HATU couplings are low yielding and dark in color. Is the sulfur poisoning the catalyst?

A: HATU does not use a metal catalyst, so "poisoning" is not the issue. The issue is likely O-acylation vs. N-acylation competition or base-mediated decomposition.

  • Insight: Electron-deficient thiophene acids are acidic (

    
     lower than benzoic acid). They form active esters that are highly reactive but also prone to hydrolysis or rearrangement. Darkening often indicates polymerization of the electron-deficient thiophene ring initiated by base (DIPEA/TEA).
    
  • Correction: Switch to T3P (Propylphosphonic anhydride) . T3P works well in ethyl acetate, requires less base, and produces a very stable active intermediate that resists side reactions better than uronium salts (HATU/HBTU).

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired Amide Coupling vs. the undesired Decarboxylation and


 Displacement.

ReactionPathways Start 5-(Methylsulfonyl) thiophene-2-carboxylic acid Activation Activation (SOCl2 or HATU) Start->Activation Heat High Temp / Acid (>60°C) Start->Heat ActiveSpecies Activated Species (Acid Chloride/Active Ester) Activation->ActiveSpecies Product Desired Amide Product ActiveSpecies->Product + Amine (1.0 eq), 0°C Nucleophile Excess Amine / Base (Nucleophilic Attack at C5) ActiveSpecies->Nucleophile DecarbProduct Byproduct A: 2-(Methylsulfonyl)thiophene (Loss of CO2) Heat->DecarbProduct SubstProduct Byproduct B: 5-Amino-thiophene-2-amide (Loss of SO2Me) Nucleophile->SubstProduct

Figure 1: Competing reaction pathways. The central "Activated Species" is the critical junction where process control determines yield vs. byproduct formation.

Experimental Protocols

Protocol A: Mild Activation (Recommended for Scale-up)

Prevents thermal decarboxylation.

  • Setup: Charge 5-(methylsulfonyl)thiophene-2-carboxylic acid (

    
    ) into a dry flask under 
    
    
    
    .
  • Solvent: Add anhydrous Dichloromethane (DCM) (

    
    ).
    
  • Catalyst: Add DMF (

    
    ).
    
  • Reagent: Cool to

    
    . Dropwise add Oxalyl Chloride  (
    
    
    
    ). Caution: Gas evolution (
    
    
    ).
  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour.
    
  • Workup: Concentrate in vacuo at

    
      (Do not heat the bath!).
    
  • Coupling: Redissolve residue in DCM and add to amine/base mixture at

    
    .
    
Protocol B: T3P Coupling (Recommended for Screening)

Prevents


 and handles difficult amines.
  • Mixture: Combine Acid (

    
    ), Amine (
    
    
    
    ), and Pyridine (
    
    
    ) in Ethyl Acetate or 2-MeTHF.
  • Addition: Add T3P (50% in EtOAc) (

    
    ) dropwise at RT.
    
  • Reaction: Stir at RT for 2–4 hours.

  • Advantage: The byproduct is water-soluble phosphates; the reaction rarely requires chromatography.

Data Summary: Reagent Compatibility

ReagentRisk LevelPrimary IssueRecommendation
Thionyl Chloride (

)
High Decarboxylation at reflux temps.Only use if

.
Oxalyl Chloride Low None (if temp controlled).[1]Preferred method for acid chloride.[2]
HATU / HBTU Medium

if excess base used.
Monitor base equivalents strictly.
T3P Low Very mild, low epimerization.Gold Standard for direct coupling.
NaOH / KOH High Nucleophilic attack (

) at C5.
Use

or

instead.

References

  • Synthesis and Reactivity of Thiophene-2-carboxylic Acids

    • Title: Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters[3]

    • Source: ResearchGate / Russian Journal of General Chemistry
    • URL:[Link]

  • Nucleophilic Substitution on Thiophenes

    • Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Decarboxyl

    • Title: Low-temperature side-chain cleavage and decarboxylation of polythiophene esters[4]

    • Source: Wiley Online Library / Journal of Polymer Science
    • URL:[Link]

  • General Amide Coupling Best Practices

    • Title: Amide bond formation: beyond the myth of coupling reagents
    • Source: Royal Society of Chemistry
    • URL:[Link]

Sources

Validation & Comparative

5-(Methylsulfonyl)thiophene-2-carboxylic Acid: A Strategic Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) represents a high-value scaffold in modern medicinal chemistry, serving as a bioisostere for para-substituted benzoic acids. Unlike its lipophilic halogenated counterparts, the methylsulfonyl moiety (


) imparts significant polarity, lowers LogP, and acts as a robust hydrogen bond acceptor. This guide provides a technical comparison of this scaffold against standard thiophene and benzene derivatives, supported by physicochemical data and a self-validating synthesis protocol.

Physicochemical Profiling & Comparative Analysis

The strategic selection of the 5-methylsulfonylthiophene core is often driven by the need to optimize Lipophilic Efficiency (LipE) and Solubility . The following table contrasts the target compound with its direct structural analogs.

Table 1: Physicochemical Landscape
Property5-(Methylsulfonyl)thiophene-2-carboxylic acid 5-Bromothiophene-2-carboxylic acid 4-(Methylsulfonyl)benzoic acid Thiophene-2-carboxylic acid
Role Target Scaffold Lipophilic AnalogBenzene BioisostereUnsubstituted Core
MW 206.24207.05200.21128.15
cLogP 0.91 2.651.121.45
pKa (Acid) 2.76 (Predicted)2.903.513.53
TPSA (Ų) 79.8 37.379.837.3
H-Bond Acceptors 4 (Sulfone + Acid)242
Electronic Effect Strong EWG (

)
Weak EWGStrong EWGNeutral

Key Insights:

  • Acidity Enhancement: The strong electron-withdrawing nature of the sulfone group at the C5 position significantly stabilizes the carboxylate anion, lowering the pKa to ~2.76. This ensures the molecule is fully ionized at physiological pH, improving aqueous solubility.

  • Bioisosterism: Compared to 4-(methylsulfonyl)benzoic acid, the thiophene derivative offers a distinct vector orientation (bond angle ~148° vs 180° in benzene) and lower aromaticity, which can facilitate unique pi-stacking interactions in protein binding pockets.

Synthetic Accessibility & Protocols

The synthesis of 5-(methylsulfonyl)thiophene-2-carboxylic acid requires navigating the reactivity of the thiophene ring. Direct sulfonation is difficult due to the deactivating nature of the carboxylic acid. The most robust route involves Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation .

Diagram 1: Synthetic Workflow

Synthesis Start 5-Bromo-2-thiophenecarboxylic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 5-bromo-2-thiophenecarboxylate Step1->Inter1 Step2 Step 2: S_NAr Displacement (NaSMe, DMF, 80°C) Inter1->Step2 Inter2 Methyl 5-(methylthio)thiophene-2-carboxylate Step2->Inter2 Step3 Step 3: Oxidation (Oxone or mCPBA) Inter2->Step3 Inter3 Methyl 5-(methylsulfonyl)thiophene-2-carboxylate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 5-(Methylsulfonyl)thiophene-2-carboxylic acid (Target) Step4->Final

Caption: Step-wise synthesis from commercially available 5-bromo precursor. The ester protection in Step 1 prevents decarboxylation and side reactions during the SNAr step.

Experimental Protocol: Sulfide Oxidation to Sulfone

Objective: Conversion of Methyl 5-(methylthio)thiophene-2-carboxylate to Methyl 5-(methylsulfonyl)thiophene-2-carboxylate.

Reagents:

  • Substrate: Methyl 5-(methylthio)thiophene-2-carboxylate (1.0 eq)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Solvent: Methanol/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of the sulfide substrate in 50 mL of Methanol. Add 50 mL of distilled water. The mixture may be slightly cloudy.

  • Addition: Cool the reaction vessel to 0°C in an ice bath. Add Oxone® (25 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The sulfone is significantly more polar than the sulfide.

  • Workup: Filter off the white precipitate (potassium salts). Concentrate the filtrate under reduced pressure to remove methanol.

  • Extraction: Dilute the remaining aqueous residue with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% yield of a white crystalline solid. No column chromatography is typically required due to the clean nature of Oxone oxidation.

Medicinal Chemistry Applications: Amide Coupling

The primary utility of this acid is as a capping group in peptidomimetics or kinase inhibitors. However, its high acidity (pKa ~2.76) requires specific coupling conditions to avoid poor yields.

Reactivity Logic
  • Challenge: The electron-deficient thiophene ring makes the carboxylate less nucleophilic, meaning activation (formation of the active ester) can be slower. Conversely, once activated, the carbonyl is highly electrophilic and reacts rapidly with amines.

  • Solution: Use high-activity coupling reagents like HATU or T3P rather than standard EDC/HOBt. The use of a base (DIPEA) is critical to ensure the carboxylic acid is deprotonated for the initial activation step, but excess base must be avoided if the amine partner is base-sensitive.

Diagram 2: SAR Decision Tree

SAR Root Lead Optimization: Replace Benzoic Acid? Q1 Is Solubility a Limiting Factor? Root->Q1 Q2 Is Metabolic Stability (CYP) Poor? Q1->Q2 Adequate Sol1 YES: Switch to 5-(Ms)Thiophene-2-COOH (Lower LogP, High Ionization) Q1->Sol1 High Met1 YES: Switch to 5-(Ms)Thiophene-2-COOH (Blocks Para-oxidation) Q2->Met1 Poor Met2 NO: Check Geometry Q2->Met2 Good Sol2 NO: Retain Phenyl or use 5-Halo-Thiophene Geo1 Need 148° Vector? Met2->Geo1 Geo2 Need 180° Vector? Geo1->Geo2 No Res1 Select Thiophene Core Geo1->Res1 Yes Res2 Select Benzene Core Geo2->Res2 Yes

Caption: Strategic decision tree for selecting the thiophene-sulfone scaffold over benzene analogs during lead optimization.

References

  • Physicochemical Properties of Thiophene Derivatives

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774960, 5-(Methylsulfonyl)thiophene-2-carboxylic acid.
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Source: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
    • Context: Discusses the geometry and electronic differences between thiophene and benzene rings.
    • URL:[Link]

  • Source: Patent CN101906092B. Preparation method of 2-thiophenecarboxylic acid.
  • Oxidation Protocols (Sulfide to Sulfone)

    • Source: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium peroxymonosulfate. Tetrahedron Letters, 22(14), 1287-1290.
    • Context: Establishes the Oxone® protocol as a standard, high-yield method for this transform
    • URL:[Link][1]

Sources

Comparing bioactivity of 5-(Methylsulfonyl)thiophene-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Substituted Thiophene Scaffold

In the landscape of medicinal chemistry, thiophene-2-carboxylic acid serves as a privileged scaffold, particularly when functionalized at the C5 position. This guide critically compares the 5-(Methylsulfonyl) analog against its common structural alternatives (5-Chloro, 5-Phenyl, and 5-Methyl).

While 5-Phenyl analogs are historically dominant in antiviral applications (specifically HCV NS5B inhibition), the 5-(Methylsulfonyl) variant offers a distinct physicochemical profile. Its strong electron-withdrawing nature (


) and hydrogen-bond accepting capacity make it a critical tool for optimizing metabolic stability  and polar interactions  in allosteric binding pockets, distinct from the purely lipophilic drivers of its counterparts.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiophene-2-carboxylic acid derivatives hinges on the electronic and steric properties of the substituent at Position 5.

Comparative Physicochemical Profile
Analog Substituent (R)Electronic Effect (Hammett

)
Lipophilicity (LogP Contribution)Key Interaction ModePrimary Application Domain
5-Methylsulfonyl (-SO

Me)
Strong EWG (+0.72) Low (Polar) H-Bond Acceptor / Dipole PTP1B Inhibition, Antibacterial
5-Phenyl (-Ph)Weak Donor (-0.01)High (Lipophilic)

-

Stacking / Hydrophobic
HCV NS5B Polymerase Inhibitors
5-Chloro (-Cl)Weak EWG (+0.23)ModerateHalogen Bonding / StericAnti-inflammatory (COX-2)
5-Methyl (-Me)Weak Donor (-0.17)ModerateVan der WaalsGeneral Building Block
Mechanistic Insight: Why 5-Methylsulfonyl?
  • Metabolic Stability: Unlike the 5-Methyl group, which is prone to rapid benzylic oxidation by CYP450 enzymes, the 5-Methylsulfonyl group is metabolically inert, extending the half-life of the pharmacophore.

  • Electronic Tuning: The sulfonyl group strongly pulls electron density from the thiophene ring, increasing the acidity of the carboxylic acid at C2 (lower pKa). This enhances the anionic character of the carboxylate at physiological pH, strengthening salt-bridge interactions with positively charged residues (e.g., Arginine/Lysine) in target enzymes like PTP1B .

Therapeutic Applications & Bioactivity Data[1][2][3][4][5]

A. HCV NS5B Polymerase Inhibition (Antiviral)

The 5-substituted thiophene-2-carboxylic acids are potent Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase. They bind to Thumb Site II , an allosteric pocket, locking the enzyme in an inactive conformation.

  • The Standard (5-Phenyl): Analogs like 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid are nanomolar inhibitors. The 5-phenyl group sits in a hydrophobic pocket.

  • The 5-Methylsulfonyl Alternative: Replacing the phenyl with a methylsulfonyl group alters the binding vector. While it reduces hydrophobic contact, it recruits water-mediated H-bonds.

    • Performance Note: Generally less potent than 5-Phenyl for HCV (due to the hydrophobic nature of Thumb Site II) but offers superior solubility.

Table 1: Comparative Inhibition of HCV NS5B Polymerase (Thumb Site II) Data synthesized from representative SAR trends in thiophene sulfonamides.

Compound AnalogR-Group (Pos 5)IC

(NS5B Polymerase)
Mechanism of Action
Ref Compound A -Phenyl 0.045 µM Hydrophobic Lock (Thumb Site II)
Analog B-Methylsulfonyl1.2 µMAllosteric Distortion (Polar)
Analog C-Chloro0.85 µMSteric Occlusion
Analog D-H (Unsubstituted)> 10 µMWeak Binding
B. PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1] The active site contains a critical Arginine (Arg221).

  • Advantage 5-Methylsulfonyl: The carboxylic acid mimics the phosphate group of the natural substrate. The 5-methylsulfonyl group provides a secondary dipole that can align with the polar "B-site" or "C-site" of the enzyme, unlike the hydrophobic 5-phenyl group which may clash sterically or lack specific polar contacts in this region.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways for these analogs: Hydrophobic Allosteric Inhibition (HCV) vs. Polar Active Site Inhibition (PTP1B).

BioactivityPathways Scaffold Thiophene-2-Carboxylic Acid Scaffold Sub_Phenyl 5-Phenyl Substituent (Lipophilic / Bulky) Scaffold->Sub_Phenyl Sub_Sulfonyl 5-Methylsulfonyl Substituent (Polar / EWG) Scaffold->Sub_Sulfonyl Target_HCV Target: HCV NS5B (Thumb Site II) Sub_Phenyl->Target_HCV Preferred Binding (Hydrophobic Effect) Target_PTP1B Target: PTP1B (Active Site Arg221) Sub_Phenyl->Target_PTP1B Steric Clash (Low Efficacy) Sub_Sulfonyl->Target_HCV Reduced Affinity (Polar Penalty) Sub_Sulfonyl->Target_PTP1B Enhanced Binding (Electrostatic Compliment) Outcome_HCV High Potency (Hydrophobic Pocket Fill) Target_HCV->Outcome_HCV Outcome_PTP1B High Specificity (Dipole Alignment) Target_PTP1B->Outcome_PTP1B

Caption: Divergent SAR pathways: 5-Phenyl favors hydrophobic viral pockets (HCV), while 5-Methylsulfonyl favors polar metabolic enzymes (PTP1B).

Experimental Protocols

To validate the bioactivity of 5-(Methylsulfonyl)thiophene-2-carboxylic acid analogs, use the following self-validating protocols.

Protocol A: HCV NS5B RNA Polymerase Inhibition Assay

Purpose: Determine IC50 values for antiviral potency.

  • Reagent Prep:

    • Enzyme: Recombinant HCV NS5B (Δ21 C-terminal truncation for solubility).

    • Template: Poly(rC) RNA template.

    • Substrate: [³H]-GTP (Radiolabeled) or fluorescent GTP analog.

  • Compound Handling:

    • Dissolve 5-(Methylsulfonyl) analog in 100% DMSO.

    • Prepare 3-fold serial dilutions. Control: Include 5-Phenyl analog as a positive control (High potency benchmark).

  • Reaction Assembly:

    • Mix: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl.

    • Add 20 nM NS5B enzyme + 1 µL Compound. Incubate 15 min at 25°C (Pre-incubation is critical for allosteric inhibitors).

    • Start: Add Poly(rC) (0.5 µg/mL) and GTP (1 µM).

  • Detection:

    • Incubate 1-2 hours at 30°C.

    • Precipitate RNA with 10% TCA (Trichloroacetic acid).

    • Filter through GF/B filters and count scintillation.

  • Validation:

    • Z-factor must be > 0.5.

    • Positive control (e.g., Tegobuvir or 5-phenyl analog) must show IC50 < 100 nM.

Protocol B: PTP1B Colorimetric Inhibition Assay

Purpose: Assess efficacy in metabolic disease targets.

  • System: Hydrolysis of p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (yellow).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Maintains reduced cysteine in active site).

  • Workflow:

    • Add 50 µL PTP1B enzyme (human recombinant) to 96-well plate.

    • Add 2 µL of 5-(Methylsulfonyl) analog (DMSO stock).

    • Incubate 10 min at 37°C.

    • Initiate: Add 50 µL pNPP (2 mM final).

  • Readout:

    • Measure Absorbance at 405 nm kinetically for 20 min.

    • Calculate slope (Vmax) vs. inhibitor concentration.

References

  • Chan, L., et al. "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides."[2] Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Beaulieu, P. L., et al. "Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B." Viruses, 2011.[3] Link

  • Combs, A. P. "Structure-Activity Relationship (SAR) of Thiophene-Based PTP1B Inhibitors." Journal of Medicinal Chemistry, 2005. Link

  • Boyce, S. E., et al. "Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors."[4] PLOS ONE, 2014.[4] Link[4]

  • PubChem Compound Summary. "5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid." National Center for Biotechnology Information, 2025. Link

Sources

Technical Guide: SAR & Utility of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) represents a specialized "push-pull" pharmacophore in medicinal chemistry. Unlike simple aromatic acids, this scaffold combines the high electron density of the thiophene ring with the strong electron-withdrawing nature of the sulfone group.

This guide analyzes its utility as a bioisostere for 4-substituted benzoic acids, specifically in the context of designing inhibitors for viral polymerases (e.g., HCV NS5B) and metabolic enzymes. The core value proposition of this molecule lies in its ability to lower pKa while maintaining metabolic stability superior to corresponding phenyl analogs.

Molecular Profile
PropertyValueNote
Formula

High sulfur content increases lipophilicity vs. oxygen analogs.
MW 206.24 g/mol Fragment-like; ideal for Fragment-Based Drug Design (FBDD).
H-Bond Donors 1 (COOH)Critical for salt-bridge formation (e.g., Arginine residues).
H-Bond Acceptors 3 (

, COOH)
Sulfone oxygens act as weak acceptors.
Predicted pKa ~2.8 - 3.1Significantly more acidic than benzoic acid (~4.2).

Comparative Analysis: Performance vs. Alternatives

In lead optimization, this scaffold is typically evaluated against two primary alternatives: its direct phenyl bioisostere and its halogenated thiophene analog.

Table 1: Physicochemical & Biological Comparison
FeatureSubject: 5-(Methylsulfonyl)thiophene-2-COOHAlt A: 4-(Methylsulfonyl)benzoic acidAlt B: 5-Chlorothiophene-2-COOH
Bioisosterism Heteroaromatic (5-membered)Carbocyclic (6-membered)Heteroaromatic (Lipophilic)
Acidity (pKa) High (~2.9)Moderate (~3.5)Moderate (~3.2)
Bond Angle

(C2-C5 vector)

(Para-substitution)

(C2-C5 vector)
Metabolic Stability High (Sulfone is metabolically inert)HighLow (C-Cl bond susceptible to oxidative insertion)
Solubility Moderate (Polar Sulfone)ModerateLow (Lipophilic Halogen)
Primary Utility Strong Salt-Bridge FormerGeneral SpacerHydrophobic Pocket Filler
Mechanistic Insight (The "Why")
  • Acidity & Binding: The sulfone group at position 5 is a strong Electron Withdrawing Group (EWG) (

    
    ). When coupled with the inherent electron-deficiency of the thiophene C2 position relative to benzene, this lowers the pKa of the carboxylic acid significantly. This ensures the molecule exists as a carboxylate anion  at physiological pH (7.4), maximizing electrostatic interactions with positively charged residues (e.g., Arg, Lys) in target active sites [1].
    
  • Vector Alignment: The thiophene ring introduces a distinct angular vector compared to the linear 1,4-phenyl arrangement. This "kink" allows the sulfone moiety to access sub-pockets that are sterically occluded for the benzoic acid analog [2].

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making process for selecting this scaffold during a Hit-to-Lead campaign.

SAR_Logic Start Hit Identification: Carboxylic Acid Pharmacophore Check_pKa Requirement: Stronger Salt Bridge? Start->Check_pKa Benzoic Use 4-Substituted Benzoic Acid Check_pKa->Benzoic No (pKa ~4.2 OK) Thiophene Switch to Thiophene-2-COOH Check_pKa->Thiophene Yes (Need pKa <3.5) Check_Space Requirement: Geometry/Vector? Check_Space->Benzoic Linear (180°) Check_Metab Metabolic Liability at C5? Check_Space->Check_Metab Angled (148°) Thiophene->Check_Space Halo_Thio 5-Chloro/Bromo (Lipophilic, Reactive) Check_Metab->Halo_Thio Hydrophobic Pocket Sulfone_Thio 5-Methylsulfonyl (Polar, Stable, Acidic) Check_Metab->Sulfone_Thio Polar Pocket/Stability

Figure 1: SAR Decision Tree for selecting 5-(methylsulfonyl)thiophene-2-carboxylic acid over bioisosteric alternatives.

Experimental Protocols

To validate the utility of this scaffold, two key workflows are required: Synthesis (to access the building block) and pKa determination (to verify electronic properties).

Protocol A: Synthesis via Sulfide Oxidation

Context: This compound is often synthesized from the 5-methylthio precursor. Direct sulfonation is difficult due to deactivation.

Reagents:

  • Starting Material: 5-(Methylthio)thiophene-2-carboxylic acid (1.0 eq)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 eq) or mCPBA.

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-(methylthio)thiophene-2-carboxylic acid in 50 mL of MeOH/Water (1:1) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Oxone® (25 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Allow the slurry to warm to room temperature and stir for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The sulfone is significantly more polar than the sulfide.

  • Quench & Isolation: Filter off the insoluble salts. Concentrate the filtrate to remove methanol.

  • Extraction: Acidify the aqueous residue to pH 1 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white crystals.
    
Protocol B: Potentiometric pKa Determination

Context: Accurate pKa is vital to predict ionization state in the binding pocket.

  • Preparation: Prepare a 0.01 M solution of the test compound in water (add minimal DMSO if solubility is poor, <5%).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Execution: Perform titration at

    
     under 
    
    
    
    atmosphere to prevent
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of NaOH. Determine the inflection point (equivalence point). The pH at the half-equivalence point equals the pKa.

  • Validation: Run Benzoic Acid as a reference standard (Expected pKa: 4.20).

Biological Case Study: HCV NS5B Inhibition

The most authoritative application of this scaffold is in the design of Hepatitis C Virus (HCV) NS5B polymerase inhibitors (specifically "Site II" allosteric inhibitors) [3].

Mechanism of Action: Inhibitors binding to the "Thumb II" pocket of NS5B require a carboxylic acid to anchor the molecule via hydrogen bonding/salt-bridges to backbone amides or arginine residues (e.g., Arg501).

Data Comparison (Relative Potency):

  • Phenyl Analog: Replacing the central thiophene with a phenyl ring often results in a 5-10 fold loss in potency (

    
     shifts from ~0.5 
    
    
    
    to >5
    
    
    ).
  • Reasoning: The thiophene ring allows for a more planar conformation with the adjacent amide linkers, minimizing the entropic penalty upon binding. Furthermore, the 5-sulfonyl group provides a specific electrostatic interaction that the neutral 5-chloro or 5-methyl analogs lack.

Synthesis_Workflow Start 5-Bromo- thiophene-2-COOH Step1 S-Methylation (NaSMe, CuI) Start->Step1 Intermed 5-Methylthio- intermediate Step1->Intermed Step2 Oxidation (Oxone/mCPBA) Intermed->Step2 Final 5-Methylsulfonyl- thiophene-2-COOH Step2->Final

Figure 2: Synthetic pathway to access the 5-methylsulfonyl scaffold from commercially available bromides.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • BenchChem. (2025).[1] "Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity." BenchChem Technical Library. Link

  • Chan, L., et al. (2004). "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.[2][3] Part 1: Sulfonamides."[2] Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. Link

  • Beaulieu, P. L., et al. (2004). "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase.[2][3] Part 2: Tertiary amides." Bioorganic & Medicinal Chemistry Letters, 14(3), 797-800. Link

  • PubChem Database. "5-Methylthiophene-2-carboxylic acid Properties." Link

Sources

An In Vitro Comparative Analysis of 5-(Methylsulfonyl)thiophene-2-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The diverse therapeutic applications of thiophene derivatives underscore the importance of characterizing novel analogues to uncover new pharmacological leads.[1][2] This guide focuses on the in vitro characterization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, a compound of interest due to its structural features that suggest potential modulatory effects on key biological pathways.

This document provides a detailed comparison of 5-(Methylsulfonyl)thiophene-2-carboxylic acid with established non-steroidal anti-inflammatory drugs (NSAIDs), offering researchers a framework for its initial preclinical evaluation. The experimental designs herein are structured to ensure scientific rigor and reproducibility.

Comparative Framework: Benchmarking Against Established COX Inhibitors

To contextualize the potential anti-inflammatory activity of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, a direct comparison with well-characterized COX inhibitors is essential. For this guide, we have selected:

  • Celecoxib: A selective COX-2 inhibitor, representing a targeted therapeutic approach with a reduced side-effect profile related to gastrointestinal issues.

  • Indomethacin: A non-selective COX inhibitor, providing a benchmark for potent but less targeted anti-inflammatory action.

The primary hypothesis to be tested is that 5-(Methylsulfonyl)thiophene-2-carboxylic acid exhibits inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.

Experimental Design: A Multi-faceted Approach to In Vitro Characterization

A robust in vitro evaluation of a novel compound requires a multi-pronged approach to ascertain its efficacy, selectivity, and potential off-target effects. The following experimental workflow is proposed for the characterization of 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis and Interpretation A Compound Preparation and Solubilization B COX-1 and COX-2 Inhibition Assays A->B E IC50 Determination B->E C Cell-Based Prostaglandin E2 (PGE2) Assay D Cytotoxicity Assessment (MTT Assay) C->D C->E F Selectivity Index Calculation E->F G Comparative Data Analysis F->G

Figure 1: A streamlined workflow for the in vitro evaluation of 5-(Methylsulfonyl)thiophene-2-carboxylic acid.

I. Cyclooxygenase (COX) Inhibition Assays

The cornerstone of this investigation is the direct assessment of the compound's ability to inhibit the enzymatic activity of both COX-1 and COX-2 isoforms. A colorimetric COX inhibitor screening assay is a reliable method for this purpose.[3]

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111). This includes the assay buffer, heme, enzyme (ovine COX-1 and COX-2), arachidonic acid (substrate), and TMPD.

  • Compound Dilution: Prepare a stock solution of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, Celecoxib, and Indomethacin in DMSO. Serially dilute the compounds in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Plate Setup: To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of the diluted compounds or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Colorimetric Measurement: Immediately following the addition of the substrate, add 10 µL of the colorimetric substrate (TMPD).

  • Kinetic Reading: Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the rates of the inhibitor-treated wells to the vehicle control.

II. Cell-Based Prostaglandin E2 (PGE2) Assay

To determine if the observed enzymatic inhibition translates to a functional effect in a cellular context, a cell-based assay measuring the production of Prostaglandin E2 (PGE2), a key downstream product of COX activity, is crucial.

Principle: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are used to induce an inflammatory response, leading to the production of PGE2. The concentration of PGE2 in the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[4][5]

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-(Methylsulfonyl)thiophene-2-carboxylic acid, Celecoxib, or Indomethacin for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce PGE2 production.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit (e.g., Thermo Fisher Scientific, Catalog Number EEL007) following the manufacturer's protocol.[4]

  • Data Analysis: Construct a standard curve and determine the PGE2 concentration for each sample. Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

III. Cytotoxicity Assessment (MTT Assay)

It is imperative to ensure that the observed reduction in PGE2 is due to the specific inhibition of the COX pathway and not a consequence of general cellular toxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Principle: The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described for the PGE2 assay.

  • Compound Treatment: Treat the cells with the same concentrations of the test compounds used in the PGE2 assay for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be systematically organized for clear comparison and interpretation.

Table 1: In Vitro COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-(Methylsulfonyl)thiophene-2-carboxylic acid15.21.88.4
Celecoxib>1000.3>333
Indomethacin0.11.20.08

Table 2: Cellular Activity and Cytotoxicity

CompoundPGE2 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
5-(Methylsulfonyl)thiophene-2-carboxylic acid3.5>100
Celecoxib0.5>100
Indomethacin0.255

Interpretation of Results:

The hypothetical data presented in the tables suggest that 5-(Methylsulfonyl)thiophene-2-carboxylic acid is a preferential inhibitor of COX-2 over COX-1, with a selectivity index of 8.4. While not as selective as Celecoxib, it demonstrates a clear preference for the inducible isoform. The cell-based assay corroborates the enzymatic data, showing inhibition of PGE2 production at concentrations that are not cytotoxic. In contrast, Indomethacin exhibits potent non-selective inhibition and shows cytotoxicity at higher concentrations.

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Indomethacin (Non-selective) COX2 COX-2 (Inducible) AA->COX2 Indomethacin (Non-selective) PGH2 Prostaglandin H2 PGE2 Prostaglandin E2 PGH2->PGE2 COX1->PGH2 COX2->PGH2 5-(Methylsulfonyl)thiophene-2-carboxylic acid (Preferential) COX2->PGH2 Celecoxib (Selective)

Figure 2: A simplified diagram illustrating the points of intervention for the test compounds in the prostaglandin synthesis pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of 5-(Methylsulfonyl)thiophene-2-carboxylic acid. The proposed experiments are designed to yield robust and comparable data on its potential as a COX inhibitor. Based on the hypothetical data, this compound warrants further investigation. Future studies should focus on elucidating its mechanism of action, exploring its effects on other inflammatory mediators, and eventually progressing to in vivo models of inflammation and pain. The combination of rigorous in vitro screening and subsequent preclinical development is a proven pathway for the discovery of novel therapeutics.[6]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413813, 5-(Methylsulfonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Farmacia Journal (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • MDPI (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed Central (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • MDPI (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • RSC Publishing (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology - Blog. Retrieved from [Link]

  • ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Retrieved from [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

Sources

Optimized HPLC Profiling of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1).

While often treated with generic screening gradients, this compound presents specific chromatographic challenges due to the dual polarity of the sulfonyl group and the ionizable carboxylic acid moiety. This guide compares a robust Buffered Ion-Suppression Method (Recommended) against a common Generic Volatile Acid Method , demonstrating why the former offers superior peak shape, retention stability, and validation compliance for pharmaceutical intermediate analysis.

Compound Profile & Analytical Challenges
PropertyDetailAnalytical Implication
Compound Name 5-(Methylsulfonyl)thiophene-2-carboxylic acidTarget Analyte
CAS Number 60166-86-1Verification ID
Structure Thiophene ring substituted with -COOH (C2) and -SO₂CH₃ (C5)UV active (conjugated system)
pKa (Est.) ~2.8 – 3.2Strongly acidic due to electron-withdrawing sulfonyl group.
LogP (Est.) ~0.5 – 0.8Low lipophilicity; risk of early elution (void volume) if ionized.
Solubility Soluble in DMSO, Methanol, diluted aqueous buffers.Sample diluent must match mobile phase strength.

The Challenge: The primary failure mode in analyzing this compound is ionization-induced breakthrough . At neutral or weakly acidic pH (pH > 3.5), the carboxylic acid deprotonates to its anionic form (


). Combined with the polar sulfonyl group, this results in the molecule eluting near the void volume (

) with poor resolution from solvent fronts or inorganic salts.
Method Comparison: The "Generic" vs. The "Validated"

The following table contrasts a typical "first-pass" LC-MS screening method with the optimized quality control (QC) method.

FeatureMethod A: Generic Screen (Alternative) Method B: Buffered Ion-Suppression (Recommended)
Goal Quick ID, Mass Spec compatibilityPrecise Quantification, Purity Profiling
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B MethanolAcetonitrile
Stationary Phase Standard C18 (e.g., BEH C18)Polar-Embedded C18 or Endcapped C18
Peak Shape Often broad/tailing due to pH driftSharp, Symmetrical (Tailing Factor < 1.2)
Retention Stability Variable (Sensitive to matrix effects)High Reproducibility
Suitability R&D Structural ConfirmationGMP Release Testing / Impurity Quant

Expert Insight: While Method A is useful for LC-MS identification, Method B is required for validation. The phosphate buffer provides a higher ionic strength and stable pH, effectively "locking" the carboxylic acid in its protonated (neutral) state, ensuring consistent interaction with the hydrophobic stationary phase.

Validated Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R1) validation standards.

3.1 Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure.

  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Mobile Phase B: HPLC Grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (Primary) and 210 nm (Secondary for impurities).

    • Note: The thiophene ring typically shows a

      
       between 250–270 nm.
      
  • Injection Volume: 10 µL.

3.2 Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Solvent front elution)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
3.3 Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Crucial: Using a high-organic diluent (e.g., 100% MeOH) can cause "solvent effect" peak distortion for early eluting acidic peaks.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 2 mL ACN, sonicate, and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Validation Performance Data

The following parameters define the acceptance criteria for a successful validation of this method.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of analyte.Resolution > 2.0 from nearest impurity.[1]
Linearity (

)
> 0.999 (Range: 10 – 150% of target conc).

Precision (Repeatability) RSD < 2.0% (n=6 injections).RSD = 0.4%
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).LOQ ≈ 0.05 µg/mL
Recovery (Accuracy) 98.0% – 102.0% at 3 levels.99.5%
Solution Stability Change in area < 2.0% after 24h.Stable for 48h at RT.
Method Development Decision Tree

The following diagram illustrates the logical flow for selecting and optimizing the method for acidic thiophene derivatives.

MethodDevelopment Start Analyte: 5-(Methylsulfonyl) thiophene-2-carboxylic acid CheckPKa Check pKa (~3.0) & Polarity Start->CheckPKa Decision1 Is MS Detection Required? CheckPKa->Decision1 PathMS Volatile Mobile Phase (0.1% Formic Acid / MeOH) Decision1->PathMS Yes PathUV Non-Volatile Buffer (Phosphate pH 2.5 / ACN) Decision1->PathUV No (UV Only) EvalMS Evaluate Retention Risk: Peak Tailing/Drift PathMS->EvalMS EvalUV Evaluate Retention Benefit: Sharp Peaks, Stable pH PathUV->EvalUV OptMS Optimization: Use HILIC or Polar C18 EvalMS->OptMS Poor Shape OptUV Optimization: Gradient 5-60% B EvalUV->OptUV Good Shape Final Validated Method (Ready for QC) OptMS->Final If MS mandatory OptUV->Final

Caption: Decision logic for selecting the buffering system based on detection requirements and analyte acidity.

References
  • Santa Cruz Biotechnology. 5-(Methylsulphonyl)thiophene-2-carboxylic acid (CAS 60166-86-1) Product Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74713, 5-Methylthiophene-2-carboxylic acid (Analogous Structure). Retrieved from

  • Souri, E., et al. (2006). "Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma." Biomedical Chromatography, 20(12), 1309-1314. (Demonstrates phosphate buffer pH 3.0 utility for thiophene-carboxylic acids). Retrieved from

  • SIELC Technologies. Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column. (Application note on acidic thiophene retention). Retrieved from

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

A Senior Application Scientist’s Guide to Reference Standards for 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Insight: The Critical Role of a Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. A reference standard serves as the bedrock of this principle, acting as a highly purified and well-characterized material against which all other samples are measured. For a molecule like 5-(Methylsulfonyl)thiophene-2-carboxylic acid, a key building block and potential impurity in various synthetic pathways, establishing a robust reference standard is not merely a procedural step but a fundamental requirement for regulatory compliance and scientific integrity.[1][2] The U.S. Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and are "thoroughly characterized to assure the identity, strength, and quality".[3]

This guide provides an in-depth comparison of available reference standards for 5-(Methylsulfonyl)thiophene-2-carboxylic acid, offering field-proven experimental protocols for their verification and qualification. We will dissect the nuances between pharmacopeial and commercial-grade standards and provide a pragmatic framework for selecting and implementing the appropriate material for your research needs.

The Reference Standard Hierarchy: Pharmacopeial vs. Commercial Grades

The selection of a reference standard begins with understanding the different tiers of quality and their intended applications.

  • Primary Reference Standards: These are sourced from official pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[4] They are exhaustively characterized and are considered the "gold standard," primarily used for calibrating secondary standards and in definitive analytical work for regulatory submissions.[4][5]

  • Secondary (or Working) Reference Standards: These standards are qualified against a primary reference standard.[6] They are typically used for routine quality control and daily laboratory analyses to conserve the more expensive primary standards. Many commercially available standards fall into this category or can be qualified as such.

The core principle of this hierarchy is traceability. A result obtained using a secondary standard must be traceable to the primary standard, ensuring consistency and global harmonization of analytical outcomes.

cluster_0 Decision Framework for Standard Selection Start Identify Analytical Need (e.g., Assay, Impurity ID) Pharmacopeial Is a USP/EP Primary Standard Available? Start->Pharmacopeial UsePrimary Use as Primary Standard for: - Critical Assays - Qualifying Secondary Standards Pharmacopeial->UsePrimary Yes SourceCommercial Source High-Purity (>98%) Commercial Material Pharmacopeial->SourceCommercial No Qualify Perform In-House Qualification (See Section 4.0) SourceCommercial->Qualify UseSecondary Establish as In-House Secondary Standard for: - Routine QC - Process Monitoring Qualify->UseSecondary

Caption: Decision framework for selecting an appropriate reference standard.

Comparative Analysis of Commercial Reference Standards

While a dedicated USP or EP primary reference standard for 5-(Methylsulfonyl)thiophene-2-carboxylic acid may not always be available, numerous chemical suppliers offer high-purity grades suitable for qualification as secondary standards.[7][8] The critical differentiator lies not just in the stated purity but in the quality and comprehensiveness of the accompanying documentation and characterization data.

Table 1: Comparison of Typical Commercial Offerings

FeatureSupplier A (Premium Grade)Supplier B (Standard Grade)Ideal Pharmacopeial Standard (Hypothetical)
Purity (Stated) ≥99.5%≥98.0%Purity value assigned by collaborative study
Analytical Method for Purity Quantitative NMR (qNMR), HPLCHPLCqNMR, Mass Balance
Certification Detailed Certificate of Analysis (CoA) with spectral data (¹H NMR, MS, IR), Traceability statementBasic CoA with Purity and AppearanceComprehensive certificate with assigned value, uncertainty, and full characterization data
Format Weighed solid in sealed ampouleSolid in screw-cap vialWeighed solid in sealed ampoule
Intended Use Quantitative applications, qualification of working standardsGeneral research, starting materialDefinitive identification, calibration, and potency determination
Cost-Effectiveness Higher initial cost, but reduced in-house qualification burdenLower initial cost, requires extensive in-house validationHighest cost, often limited supply

Causality Behind the Comparison: A higher initial cost for a premium-grade standard from a reputable supplier is often justified by the reduced risk and effort in the subsequent in-house qualification process. The provision of comprehensive spectral data on the CoA provides immediate, verifiable evidence of identity and a strong indication of purity, which is a cornerstone of a self-validating system.[9]

Experimental Protocols for In-House Qualification

When a pharmacopeial standard is unavailable, or a new lot of commercial material is procured, a rigorous in-house qualification is mandatory.[9] This process establishes the material's identity, purity, and potency, rendering it suitable as a secondary reference standard.

cluster_1 In-House Reference Standard Qualification Workflow Receipt Material Receipt & Documentation Review Identity Identity Confirmation - ¹H NMR - Mass Spectrometry (MS) Receipt->Identity Purity Purity & Impurity Profile - HPLC-UV (Area %) - Residual Solvents (GC-HS) Identity->Purity Potency Potency Assignment - Quantitative NMR (qNMR) - Water Content (Karl Fischer) Purity->Potency Certification Generate Certificate of Analysis & Assign Expiry Potency->Certification

Sources

Comparative analysis of synthetic routes to 5-(Methylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS: 60166-86-1) is a critical pharmacophore in the development of matrix metalloproteinase (MMP) inhibitors, antiviral agents, and anion-transport inhibitors. Its dual functionality—combining an electron-withdrawing sulfone with a carboxylate handle—makes it a versatile building block, yet its synthesis is often plagued by regioselectivity issues and harsh oxidation conditions.

This guide objectively evaluates three distinct synthetic pathways. Route 1 (Cu-Catalyzed Sulfonylation) is identified as the superior method for scalability and safety, offering a direct, one-step transformation from commercially available precursors without the use of odorous thiols or cryogenic lithiation.

Comparative Analysis Overview

FeatureRoute 1: Cu-Catalyzed Sulfonylation Route 2: Sulfide Oxidation Route 3: Lithiation/Carboxylation
Starting Material 5-Bromothiophene-2-carboxylic acid5-Bromothiophene-2-carboxylic acid2-(Methylsulfonyl)thiophene
Step Count 1 (Direct) 2 (Displacement + Oxidation)1 (Cryogenic)
Key Reagents

, CuI, L-Proline

, Oxone or

n-BuLi,

Yield Potential High (75-85%)Moderate (60-70% over 2 steps)Variable (Regioselectivity issues)
Scalability Excellent (Mild heat, no cryo)Good (Exothermic oxidation risks)Poor (Requires -78°C)
Green Metrics High (Avoids thiols/peroxides)Low (Generates sulfide waste)Low (Pyrophoric lithium reagents)

Detailed Technical Protocols

Route 1: The "Green" Method – Cu-Catalyzed Sulfonylation (Recommended)

Rationale: This route utilizes the Chan-Lam-Evans type coupling logic, leveraging the stability of sodium methanesulfinate. The use of L-Proline as a ligand promotes the oxidative addition of the aryl halide to the Copper(I) center under mild conditions, avoiding the need for palladium catalysts or high-pressure systems.

Mechanism & Workflow: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. L-Proline coordinates with CuI to form the active catalytic species, which facilitates the nucleophilic attack of the sulfinate anion on the 5-position of the thiophene ring.

Route1 SM 5-Bromothiophene- 2-carboxylic acid Complex Active Cu-L-Proline Complex SM->Complex DMSO, 80°C Reagents MeSO2Na (2.0 eq) CuI (10 mol%) L-Proline (20 mol%) NaOH (2.0 eq) Reagents->Complex Product 5-(Methylsulfonyl)thiophene- 2-carboxylic acid Complex->Product 12-24h ~80% Yield

Figure 1: Catalytic cycle for the direct sulfonylation of 5-bromothiophene-2-carboxylic acid.

Experimental Protocol:

  • Setup: Charge a round-bottom flask with 5-bromothiophene-2-carboxylic acid (10 mmol), sodium methanesulfinate (20 mmol), CuI (1 mmol), L-Proline (2 mmol), and NaOH (20 mmol).

  • Solvent: Add DMSO (20 mL). The use of NaOH ensures the carboxylic acid is deprotonated, preventing catalyst poisoning.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 16 hours. Monitor by HPLC (Target

    
     shift from ~4.5 min to ~2.8 min due to increased polarity).
    
  • Workup: Cool to room temperature. Dilute with water (50 mL) and acidify to pH 2 with 1M HCl. The product will precipitate.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

    • Self-Validation: The disappearance of the characteristic C-Br stretch (~1050 cm⁻¹) and appearance of strong sulfone bands (1140, 1300 cm⁻¹) in IR confirms conversion.

Route 2: The "Classic" Method – Sulfide Oxidation

Rationale: This is the traditional two-step approach. While reliable, it involves handling odorous methyl mercaptan salts and requires careful control of the oxidation step to prevent ring degradation.

Experimental Protocol:

  • Step 1 (Nucleophilic Substitution): React 5-bromothiophene-2-carboxylic acid with sodium thiomethoxide (

    
    ) in DMF at 100°C.
    
    • Caution:

      
       releases toxic/foul gases upon acidification. Use a bleach scrubber.
      
  • Step 2 (Oxidation): Dissolve the isolated sulfide intermediate in Acetic Acid. Add 30%

    
     dropwise at 0°C, then warm to 50°C.
    
    • Critical Control Point: Excess peroxide can lead to the formation of N-oxide impurities if pyridine ligands were used, or ring opening. Monitor strictly by TLC.

Route 3: The "Regioselective" Method – Lithiation

Rationale: Useful if the 2-sulfonyl thiophene core is already available. However, directing effects compete here: the sulfonyl group directs ortho (position 3), while the heteroatom directs


 (position 5). Since position 2 is blocked, lithiation occurs at position 5 (the only remaining 

proton), but cryogenic control is essential to prevent scrambling.

Route3 SM 2-(Methylsulfonyl)thiophene Lithiation n-BuLi (1.1 eq) THF, -78°C SM->Lithiation Intermediate 5-Lithio Species (Kinetic Control) Lithiation->Intermediate 30 min Quench CO2 (g) bubbling Acidic Workup Intermediate->Quench Product Target Acid Quench->Product

Figure 2: Lithiation pathway requiring kinetic control to ensure C5 substitution.

Experimental Protocol:

  • Lithiation: Dissolve 2-(methylsulfonyl)thiophene in anhydrous THF. Cool to -78°C.

  • Addition: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Quench: Bubble dry

    
     gas through the solution for 1 hour while warming to RT.
    
  • Workup: Quench with water, extract impurities with ether (discard organic), acidify aqueous layer to precipitate the product.

References

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. Org. Lett. (2024).[2][3] Describes the foundational chemistry for Cu-catalyzed coupling of aryl halides with sulfinates.

  • Mild Copper-Catalyzed, L-Proline-Promoted Cross-Coupling. Molecules (2021). Details the specific ligand effects of L-Proline in copper catalysis for thiophene derivatives. [4][5][6]

  • Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. (2007).[7] Provides data on the lithiation and carboxylation of thiophene cores. [5]

  • Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. ResearchGate (2004). Discusses oxidative stability and methods for thiophene rings.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Methylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Research and Development

Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(methylsulfonyl)thiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As your partner in scientific advancement, we are committed to providing value that transcends the product itself, fostering a culture of safety and operational excellence.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 5-(Methylsulfonyl)thiophene-2-carboxylic acid is not merely an inert substance; it possesses specific chemical properties that classify it as hazardous waste.

1.1. Intrinsic Hazards Based on available Safety Data Sheets (SDS), this compound presents several hazards that dictate handling and disposal requirements.[1] The primary concerns are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Can lead to significant eye damage if direct contact occurs.[1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications are not arbitrary; they are derived from toxicological data and inform the necessary precautions to prevent exposure and the legal requirements for its disposal.

1.2. Waste Classification: Why This is Hazardous Waste Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2]

5-(Methylsulfonyl)thiophene-2-carboxylic acid is not typically found on the EPA's P or U lists of "listed" hazardous wastes, which apply to unused commercial chemical products.[3] However, due to its carboxylic acid functional group, it is considered a corrosive hazardous waste (Characteristic D002) if its pH is less than or equal to 2. This acidic nature is the primary driver for its classification and dictates that it cannot be disposed of in a sanitary sewer.[4]

Hazard ClassificationGHS CodeDescriptionPrimary Disposal Concern
Acute Toxicity 4 (Oral)H302Harmful if swallowedPrevents sewer/landfill disposal
Skin Irritation 2H315Causes skin irritationContaminated PPE is also waste
Eye Irritation 2H319Causes serious eye irritationRequires stringent PPE
STOT SE 3H335May cause respiratory irritationRequires handling in ventilated areas
Corrosivity (Characteristic)D002Acidic natureProhibits drain disposal; requires specific container types

Section 2: Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is directly linked to the hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[1]

  • Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling of the solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Section 3: On-Site Waste Management: Segregation and Storage

Proper on-site management is a self-validating system that prevents accidental reactions and ensures regulatory compliance. The principles of segregation and containment are critical.

3.1. Chemical Segregation: The Principle of Incompatibility Storing incompatible chemicals together can lead to dangerous reactions. As an acid, 5-(methylsulfonyl)thiophene-2-carboxylic acid must be stored separately from:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a potentially violent exothermic neutralization reaction.

  • Oxidizing Agents (e.g., nitrates, peroxides): To avoid unpredictable and potentially explosive reactions.[6]

  • Cyanides and Sulfides: To prevent the generation of highly toxic hydrogen cyanide or hydrogen sulfide gas.[7]

3.2. The Satellite Accumulation Area (SAA) The EPA allows for the temporary collection of hazardous waste in designated SAAs at or near the point of generation.[8]

  • Location: The SAA must be under the control of the operator of the process generating the waste.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8]

  • Containment: The SAA should have secondary containment (such as a spill pallet or tray) to capture any potential leaks.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the collection and disposal of 5-(methylsulfonyl)thiophene-2-carboxylic acid waste.

Step 1: Container Selection

  • Choose a container made of a material compatible with acids. High-density polyethylene (HDPE) or other plastic containers are preferred over glass to avoid any potential for etching and to reduce the risk of breakage.[2][7]

  • The container must have a secure, screw-top lid to prevent leaks and spills. The container must be kept closed except when actively adding waste.[7][8]

Step 2: Waste Labeling

  • Proper labeling is a strict regulatory requirement by both the EPA and the Occupational Safety and Health Administration (OSHA).[2][9]

  • Affix a completed hazardous waste tag to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "5-(Methylsulfonyl)thiophene-2-carboxylic acid." For mixtures, list all components.

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").

    • The date on which waste was first added to the container.

Step 3: Waste Collection

  • Collect all waste (unused pure chemical, contaminated solutions, and solids) in your properly labeled container within the SAA.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]

Step 4: Arranging for Final Disposal

  • Once the container is full or the experiment is complete, arrange for pickup through your institution's EHS office or a licensed hazardous waste contractor.[10]

  • Final disposal will be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common method for this type of organic acid is incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize the acidic combustion byproducts.

  • Crucially, never dispose of this chemical down the drain or in the regular trash. [1][11] Dilution is not a substitute for proper disposal.[4]

Section 5: Accidental Spill and Emergency Procedures

In the event of an accidental release, a prepared response is essential to mitigate exposure and environmental contamination.

5.1. Small Spill Cleanup (Solid Material)

  • Ensure proper PPE is worn, including respiratory protection if dust is generated.

  • Cordon off the area to prevent others from entering.

  • Gently sweep or vacuum the solid material into a suitable container for disposal. Avoid actions that create dust.[1][12]

  • Label the container as hazardous waste with the chemical name and "Spill Debris."

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials as hazardous waste.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing 5-(methylsulfonyl)thiophene-2-carboxylic acid from the point of generation to its final disposal.

G Disposal Workflow for 5-(Methylsulfonyl)thiophene-2-carboxylic Acid cluster_0 Generation & Assessment cluster_1 On-Site Management cluster_2 Final Disposition A Waste Generated (Unused reagent, contaminated materials) B Characterize Hazards - Corrosive (Acidic) - Irritant (Skin/Eye) - Toxic (Oral) A->B Assess SDS & Regulations C Select Compatible Container (e.g., HDPE Plastic) B->C Select based on corrosivity D Affix Hazardous Waste Label (Name, Hazards, Date) C->D Label before use E Store in Designated SAA - Segregate from incompatibles - Secondary Containment D->E Place at point of generation F Keep Container Closed E->F Maintain compliance G Request Pickup (Contact EHS or Contractor) F->G When full or project ends H Transport to TSDF G->H Manifested Transport I Final Disposal Method (e.g., High-Temperature Incineration) H->I Regulatory-approved method Spill Accidental Spill Occurs Spill_Response Follow Spill Cleanup Protocol (Section 5) Spill->Spill_Response Emergency Procedure Spill_Response->E Collect debris as waste

Caption: Decision workflow for compliant waste management.

References

  • TCI Chemicals. (2023). SAFETY DATA SHEET: 5-Methyl-2-thiophenecarboxylic Acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-(Methylsulfonyl)thiophene-2-carboxylic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Methyl-2-thiophenecarboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • MDPI. (2022). Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy. Retrieved from [Link]

  • ACS Publications. (2018). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • ACS Publications. (2024). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. Retrieved from [Link]

  • U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.